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Core Science & Biosynthesis

Foundational

Chemical structure and SMILES of 7-Fluoroisoquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for optimizing drug-like properties. The isoquinoline core, a privileged structure found in numerous biologically active compounds, serves as a versatile template for drug design. This guide provides a detailed technical overview of 7-Fluoroisoquinoline-5-carboxylic acid, a key building block for the synthesis of novel therapeutics. We will delve into its chemical structure, properties, and the scientific rationale behind its application in drug discovery.

Chemical Identity and Structure

7-Fluoroisoquinoline-5-carboxylic acid is a fluorinated derivative of the isoquinoline carboxylic acid scaffold. The presence of the fluorine atom at the 7-position and the carboxylic acid at the 5-position significantly influences the molecule's electronic properties and potential biological activity.

Chemical Structure

The chemical structure of 7-Fluoroisoquinoline-5-carboxylic acid is depicted below:

Caption: 2D Chemical Structure of 7-Fluoroisoquinoline-5-carboxylic acid

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.

Canonical SMILES: O=C(O)c1cccc2c1c(F)ccc2n

Key Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoroisoquinoline-5-carboxylic acid is provided in the table below.

PropertyValueSource
CAS Number 1368043-44-0[1][2]
Molecular Formula C₁₀H₆FNO₂[2]
Molecular Weight 191.16 g/mol [2]
Appearance Off-white to yellow solid[2]
Storage Room temperature, sealed, dry[2]

Scientific Rationale and Applications in Drug Discovery

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide range of biological activities.[3] The introduction of a fluorine atom and a carboxylic acid group onto this scaffold imparts specific properties that are highly desirable in drug candidates.

The Role of Fluorine

The incorporation of fluorine into a drug molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties.[3] Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[3]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donors or regions of positive electrostatic potential, thereby increasing binding affinity and potency.[3]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for oral bioavailability and distribution within the body.[3]

The Significance of the Carboxylic Acid Group

The carboxylic acid moiety is a common functional group in pharmaceuticals, often playing a crucial role in the pharmacophore.[4] It can:

  • Act as a Bioisostere: The carboxylic acid group can mimic other functional groups in endogenous ligands, allowing the drug to bind to the target receptor or enzyme.

  • Form Key Interactions: The carboxylate can form strong ionic interactions or hydrogen bonds with key amino acid residues in the active site of a protein.

  • Improve Solubility: The ionizable nature of the carboxylic acid can enhance the aqueous solubility of a compound, which is often a prerequisite for drug formulation and administration.

The strategic placement of both a fluorine atom and a carboxylic acid group on the isoquinoline scaffold makes 7-Fluoroisoquinoline-5-carboxylic acid a valuable starting material for the synthesis of compounds with potentially enhanced therapeutic profiles.

Synthesis and Methodologies

While specific, detailed synthetic protocols for 7-Fluoroisoquinoline-5-carboxylic acid are not extensively published in readily available literature, its synthesis can be conceptualized through established methods for the construction and functionalization of the isoquinoline ring system. A plausible retrosynthetic analysis is presented below.

G cluster_0 Retrosynthetic Analysis Target 7-Fluoroisoquinoline-5-carboxylic acid Intermediate1 Functionalized Isoquinoline Target->Intermediate1 Carboxylation Intermediate2 Substituted Benzene Derivative Intermediate1->Intermediate2 Isoquinoline Ring Formation (e.g., Bischler-Napieralski, Pictet-Spengler) StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Functional Group Interconversion

Caption: Conceptual Retrosynthetic Pathway

Key synthetic transformations would likely involve:

  • Construction of the Fluorinated Benzene Ring: Starting from a commercially available fluorinated benzene derivative, additional functional groups would be introduced to facilitate the subsequent ring closure.

  • Formation of the Isoquinoline Core: Standard isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pictet-Spengler reactions, could be employed to construct the bicyclic system.

  • Introduction of the Carboxylic Acid: The carboxylic acid group could be introduced at the 5-position through various methods, including lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Potential Therapeutic Applications

Given the pharmacological importance of the fluorinated isoquinoline scaffold, derivatives of 7-Fluoroisoquinoline-5-carboxylic acid are promising candidates for development in several therapeutic areas:

  • Oncology: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity.

  • Infectious Diseases: The quinoline and isoquinoline cores are present in a number of antimicrobial and antiviral agents.

  • Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective effects and are being investigated for the treatment of diseases such as Parkinson's and Alzheimer's.

The use of 7-Fluoroisoquinoline-5-carboxylic acid as a building block allows for the systematic exploration of chemical space around the isoquinoline core, enabling the fine-tuning of biological activity and pharmacokinetic properties to develop novel drug candidates.

Conclusion

7-Fluoroisoquinoline-5-carboxylic acid represents a valuable and strategically designed building block for modern drug discovery. The convergence of a privileged heterocyclic scaffold with the beneficial properties of fluorine and a carboxylic acid functional group provides a powerful platform for the synthesis of new chemical entities with enhanced therapeutic potential. As the demand for more effective and safer medicines continues to grow, the application of such well-conceived molecular starting points will be instrumental in the advancement of pharmaceutical research and development.

References

  • B-Active, 7-Fluoroisoquinoline-5-carboxylic acid, CAS:1368043-44-0. [Link]

  • My Skin Recipes, 7-Fluoroisoquinoline-5-carboxylic acid. [Link]

  • Bentham Science Publishers, Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

Sources

Exploratory

Therapeutic Potential of Fluorinated Isoquinoline-5-Carboxylic Acid Derivatives

Executive Summary The isoquinoline scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for alkaloids, kinase inhibitors, and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for alkaloids, kinase inhibitors, and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. While isoquinoline-3-carboxylic acid derivatives (e.g., Roxadustat analogs) are well-characterized, isoquinoline-5-carboxylic acid derivatives represent an under-explored yet high-value chemical space.

This guide analyzes the therapeutic utility of fluorinated variants of this scaffold.[1] The incorporation of fluorine at the 5-position or on the pendant carboxylic motif fundamentally alters the physicochemical profile—modulating pKa, blocking metabolic soft spots, and enabling unique binding vectors in kinases (PKB/Akt, ROCK) and metalloenzymes.

Part 1: Structural Logic & The "Fluorine Scan"

The Scaffold Architecture

In the isoquinoline system, the 5-position (on the benzenoid ring) offers a unique vector distinct from the nitrogen-adjacent 1- and 3-positions.

  • C1/C3: Traditionally used for metal chelation (in HIF-PH) or hydrogen bonding.

  • C5: Projects into the "solvent front" or hydrophobic pockets of ATP-binding sites in kinases.

The Fluorination Rationale

Replacing hydrogen or a methyl group with fluorine (or a trifluoromethyl group) on the isoquinoline-5-carboxylic acid scaffold induces specific medicinal chemistry effects:

ParameterEffect of Fluorination (F/CF3)Mechanistic Benefit
Electronic (Hammett) Strong electron withdrawal (

)
Lowers the pKa of the carboxylic acid (or bioisostere), strengthening salt bridges with arginine residues in active sites (e.g., Arg383 in PHD2).
Lipophilicity (LogP) Moderate increaseEnhances membrane permeability and blood-brain barrier (BBB) penetration, critical for neuroprotective applications.
Metabolic Stability C-F bond strength (116 kcal/mol)Blocks Phase I oxidation (P450-mediated hydroxylation) at the electron-rich C5/C6 positions.
Conformation Dipole alignmentThe C-F bond can lock the carboxylic moiety into a bioactive conformation via intramolecular electrostatic repulsion.

Part 2: Therapeutic Targets & Mechanisms

Primary Target: Kinase Inhibition (PKB/Akt & ROCK)

Isoquinoline-5-sulfonamides are established inhibitors of Protein Kinase B (PKB/Akt) and Rho-associated kinase (ROCK). The 5-carboxylic acid derivatives serve as bioisosteres, offering a different hydrogen-bonding profile (acceptor/donor) compared to the sulfonamide.

  • Mechanism: The isoquinoline core mimics the adenine ring of ATP. The 5-substituent projects into the ribose-binding pocket or the solvent channel.

  • Fluorine Role: A 6-fluoro or 8-fluoro substitution on the 5-carboxylic scaffold modulates the electron density of the pyridine ring, altering the

    
    -stacking interaction with the kinase hinge region.
    
Secondary Target: HIF-Prolyl Hydroxylase (HIF-PH)

While 3-substituted isoquinolines are classic HIF-PH inhibitors, 5-substituted derivatives act as "tail" modifications that stabilize the inhibitor-enzyme complex.

  • Application: Anemia of chronic kidney disease (CKD) and ischemic protection.

  • Pathway: Inhibition of PHD enzymes prevents the hydroxylation of HIF-1

    
    , leading to its accumulation and the transcription of erythropoietin (EPO).
    

HIF_Pathway Inhibitor Fluorinated Isoquinoline-5-COOH PHD2 PHD2 Enzyme (Fe2+ Active Site) Inhibitor->PHD2 Competitive Inhibition (Ki < 10 nM) HIF1a HIF-1u03b1 (Stabilized) Inhibitor->HIF1a Prevents Hydroxylation HIF1a_OH HIF-1u03b1 (Hydroxylated) PHD2->HIF1a_OH Normoxia (Active) VHL VHL Complex (Ubiquitination) HIF1a_OH->VHL Recruitment Nucleus Nuclear Translocation HIF1a->Nucleus Accumulation Proteasome Proteasomal Degradation VHL->Proteasome Degradation EPO EPO Gene Transcription Nucleus->EPO HIF-1u03b2 Dimerization

Figure 1: Mechanism of Action for HIF-PH Inhibition. The fluorinated isoquinoline derivative competitively binds to the PHD2 active site, preventing HIF-1


 degradation.

Part 3: Chemical Synthesis Protocols

The synthesis of fluorinated isoquinoline-5-carboxylic acids requires overcoming the poor reactivity of the C5 position. We utilize a Late-Stage Functionalization approach or a Fluorinated Building Block strategy.

Protocol A: Palladium-Catalyzed Carbonylation (Heck/Suzuki)

This protocol describes the synthesis of 5-carboxy-6-fluoroisoquinoline from a brominated precursor.

Reagents:

  • 5-bromo-6-fluoroisoquinoline (Starting Material)

  • Pd(OAc)2 (Catalyst)

  • Xantphos (Ligand)

  • CO (Carbon Monoxide source, e.g., Mo(CO)6 or CO gas)

  • MeOH/TEA (Solvent/Base)

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a pressure vessel with 5-bromo-6-fluoroisoquinoline (1.0 eq), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).

  • Solvation: Add degassed MeOH (0.2 M concentration) and Triethylamine (3.0 eq).

  • Carbonylation: Pressurize with CO (5 bar) or add Mo(CO)6 (1.5 eq) for solid-source carbonylation.

  • Reaction: Heat to 80°C for 16 hours.

  • Workup: Cool, depressurize, and filter through Celite. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). The ester is hydrolyzed to the acid using LiOH in THF/Water (1:1) at RT for 2 hours.

Protocol B: Electrochemical Carboxylation

A green chemistry approach utilizing CO2 fixation (Referencing Hokkaido University methodologies).

  • Cell Setup: Undivided cell with Mg anode and Pt cathode.

  • Electrolyte: 0.1 M Bu4NBr in DMF.

  • Substrate: 5-iodo-isoquinoline derivative.

  • Conditions: Constant current (20 mA/cm²), bubbling CO2, 0°C.

  • Outcome: Direct C-H or C-I carboxylation at position 5.

Synthesis_Flow Start Fluorinated Benzaldehyde Step1 Schiff Base Formation Start->Step1 Step2 Pomeranz-Fritsch Cyclization Step1->Step2 Inter Fluorinated Isoquinoline Step2->Inter Step3 C5-Bromination (NBS/H2SO4) Inter->Step3 Step4 Pd-Catalyzed Carbonylation Step3->Step4 Final 5-COOH-Isoquinoline Derivative Step4->Final

Figure 2: Synthetic route illustrating the construction of the isoquinoline core followed by late-stage C5 functionalization.

Part 4: Experimental Validation (Assays)

In Vitro Kinase Assay (ROCK/Akt)

To validate the efficacy of the 5-carboxylic acid derivative as a kinase inhibitor (or its amide prodrug).

  • Assay Principle: FRET-based competition assay (e.g., LanthaScreen).

  • Controls: Fasudil (Positive Control for ROCK), DMSO (Negative).

  • Procedure:

    • Incubate Kinase (5 nM), AlexaFluor-labeled Tracer, and Test Compound (10-point dose response, 1 nM to 10 µM) in assay buffer.

    • Add Eu-labeled Antibody.

    • Incubate for 1 hour at RT.

    • Read TR-FRET signal (Ex 340 nm, Em 665/615 nm).

    • Data Analysis: Plot Emission Ratio vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

ADME Profiling: Metabolic Stability
  • System: Human Liver Microsomes (HLM).

  • Rationale: To prove the "Fluorine Effect" blocks metabolism.

  • Protocol:

    • Incubate Test Compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

    • Success Metric: Intrinsic clearance (CLint) < 10 µL/min/mg protein.

References

  • Sloop, J. C. (2017).[1][2] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.[1][2] Journal of Chemistry.[1] [Link]

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2).[3] PNAS. (Contextual grounding for HIF-PH mechanism). [Link]

  • Hokkaido University. (2022). Synthesis of Fluorinated Aromatic Carboxylic Acids via Organic Electrolysis. [Link]

Sources

Foundational

Technical Safety &amp; Handling Monograph: 7-Fluoroisoquinoline-5-carboxylic acid

[1] Executive Summary & Compound Identification 7-Fluoroisoquinoline-5-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identification

7-Fluoroisoquinoline-5-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antimicrobial agents.[1] Its structural integration of a fluorine atom at the C7 position enhances metabolic stability by blocking oxidative metabolism, while the C5-carboxylic acid provides a critical vector for amide coupling or esterification.[1]

Due to its status as a research-grade intermediate, comprehensive toxicological data is often extrapolated from structural analogs (Read-Across Principle).[1] This guide adopts a Precautionary Safety Strategy , classifying the compound as a bioactive irritant requiring containment level 2 (OEB 2/3) protocols until definitive potency data is established.[1]

Chemical Identity
ParameterDetail
Chemical Name 7-Fluoroisoquinoline-5-carboxylic acid
CAS Number 1368043-44-1 (Note: Verify batch COA; isomers exist)
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Structure Description Fused benzene-pyridine ring (isoquinoline) with a carboxylic acid at C5 and fluorine at C7.[1][2][3][4][5]
Physical State Off-white to pale yellow solid (crystalline powder).[1]
Solubility Soluble in DMSO, DMF, warm Methanol.[1] Sparingly soluble in water/DCM.
Melting Point 220–225 °C (Decomposes)

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data (Isoquinoline-5-carboxylic acid).[1]

GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][5]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3][5]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/eye protection/face protection.[3][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Technical Handling & Containment Protocols

The introduction of fluorine into the isoquinoline ring often increases lipophilicity (LogP) and membrane permeability compared to the non-fluorinated parent. This necessitates stricter handling procedures to prevent systemic absorption.

Operational Workflow: Weighing & Transfer

The following Graphviz diagram outlines the decision logic for handling this compound based on quantity and state.

HandlingProtocol Start Start: Handling 7-Fluoroisoquinoline-5-COOH QuantityCheck Check Quantity Start->QuantityCheck SmallScale < 100 mg (Analytical) QuantityCheck->SmallScale LargeScale > 100 mg (Preparative) QuantityCheck->LargeScale FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood Containment Powder Containment Hood or Glove Box LargeScale->Containment PPE_Level1 PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Level1 PPE_Level2 PPE: Tyvek Sleeves, N95/P3 Mask (if open sash), Double Nitrile Gloves Containment->PPE_Level2 StaticControl Static Control: Use Antistatic Gun/Bar PPE_Level1->StaticControl PPE_Level2->StaticControl Dissolution Dissolve in DMSO/DMF immediately after weighing StaticControl->Dissolution

Caption: Decision logic for containment based on scale. Fluorinated heterocycles require static control due to high "fly-ability" of fine crystalline powders.[1]

Storage & Stability[1]
  • Hygroscopicity: Carboxylic acids can form hydrates. Store in a desiccator or tightly sealed container.

  • Light Sensitivity: Isoquinolines are prone to photo-oxidation (N-oxide formation).[1] Store in amber vials.

  • Temperature: Refrigerate (2–8 °C) for long-term storage to prevent slow decarboxylation or dimerization.

Emergency Response & First Aid Logic

In the event of exposure, the chemical's acidic nature (pKa ~3–4 for the COOH group) and lipophilic scaffold dictate the response.

Neutralization & Decontamination[1]
  • Skin Contact: Do NOT use vinegar or acids. Wash with mild soap and water.[5] The compound is lipophilic; soap is essential to remove it from the dermal layer.

  • Spill Cleanup:

    • Dampen the powder with an inert solvent (PEG-400 or water) to prevent dust generation.[1]

    • Adsorb with Vermiculite or Sand.

    • Neutralize surface with dilute Sodium Bicarbonate (NaHCO₃) solution.

Medical Surveillance Logic

EmergencyLogic Exposure Exposure Event Route Identify Route Exposure->Route Inhalation Inhalation (Dust/Aerosol) Route->Inhalation SkinEye Skin/Eye Contact Route->SkinEye Action_Inhal Move to Fresh Air. Monitor for Bronchospasm (Asthma-like symptoms) Inhalation->Action_Inhal Action_Skin Flush 15 mins. Use Lipophilic Soap. Check for delayed erythema. SkinEye->Action_Skin Medical Seek Medical Attention. Bring SDS/Structure. Action_Inhal->Medical Action_Skin->Medical

Caption: Triage workflow for exposure. Note the emphasis on monitoring for bronchospasm due to potential respiratory irritation (H335).

Scientific Context: Application in Drug Design

Understanding the why behind this molecule helps prioritize safety during specific synthesis steps.

The "Fluorine Effect" in Isoquinolines

Researchers utilize 7-Fluoroisoquinoline-5-carboxylic acid because the fluorine atom at C7 serves two distinct mechanistic purposes:

  • Metabolic Blocking: The C7 position on the isoquinoline ring is electron-rich and prone to metabolic oxidation by Cytochrome P450 enzymes.[1] Fluorine substitution blocks this site, extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the isoquinoline nitrogen, reducing non-specific binding to plasma proteins compared to the non-fluorinated analog.

Common Reaction Hazards[1][6]
  • Amide Coupling (EDC/HATU): When activating the C5-carboxylic acid, the intermediate active ester is highly reactive. All activation steps must be performed under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis and release of irritant vapors.

  • Acid Chloride Formation (SOCl₂/Oxalyl Chloride): Converting this compound to its acid chloride generates HCl and potentially fluorinated byproducts. Strict off-gas scrubbing is required. [1]

References

  • PubChem. (2023). Isoquinoline-5-carboxylic acid (Analog Safety Profile). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] (Context for Metabolic Stability). Retrieved from [Link][1]

Sources

Exploratory

Literature review of 5-carboxy-7-fluoroisoquinoline in medicinal chemistry

An In-depth Technical Guide to 5-Carboxy-7-Fluoroisoquinoline in Medicinal Chemistry Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Carboxy-7-Fluoroisoquinoline in Medicinal Chemistry

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into this scaffold can significantly enhance key drug-like properties, including metabolic stability and target binding affinity. This technical guide provides a comprehensive review of 5-carboxy-7-fluoroisoquinoline, a specialized building block poised for application in modern drug discovery. We will explore its synthesis, based on established chemical principles, and delve into its potential as a core scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.

The Strategic Advantage of the Fluorinated Isoquinoline Core

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of pharmacological activities.[1] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological profiles.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation, thus blocking sites of metabolism and increasing a drug's half-life.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting cell permeability and target engagement.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.

The 5-carboxy-7-fluoroisoquinoline scaffold strategically combines these features. The fluorine at the 7-position is expected to enhance metabolic stability and modulate the electronic properties of the ring system, while the carboxylic acid at the 5-position provides a crucial handle for forming key interactions with biological targets or for further chemical elaboration.[2]

Synthesis of 5-Carboxy-7-Fluoroisoquinoline: A Plausible Synthetic Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Balz-Schiemann Reaction cluster_2 Step 3: Hydrolysis A 7-Aminoisoquinoline-5-carbonitrile B Diazonium Salt Intermediate A->B NaNO₂, HBF₄ C 7-Fluoroisoquinoline-5-carbonitrile B->C Heat (Δ) D 5-Carboxy-7-fluoroisoquinoline C->D H₃O⁺, Heat

Caption: Proposed synthetic pathway for 5-carboxy-7-fluoroisoquinoline.

Experimental Protocols

Step 1: Diazotization of 7-Aminoisoquinoline-5-carbonitrile

This initial step involves the conversion of the amino group into a diazonium salt, a versatile intermediate for introducing a variety of functional groups.

  • Materials: 7-Aminoisoquinoline-5-carbonitrile, Tetrafluoroboric acid (HBF₄, 48% aqueous solution), Sodium nitrite (NaNO₂), Water, Ethanol, Diethyl ether.

  • Protocol:

    • Suspend 7-aminoisoquinoline-5-carbonitrile (1 equivalent) in a 48% aqueous solution of tetrafluoroboric acid.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0 °C.

    • Collect the resulting precipitate (the diazonium salt) by filtration.

    • Wash the precipitate sequentially with a cold 5% HBF₄ solution, cold ethanol, and finally with cold diethyl ether.

    • Dry the diazonium salt under vacuum.

Step 2: Balz-Schiemann Reaction to Introduce Fluorine

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from diazonium tetrafluoroborates.

  • Materials: Dried diazonium salt from Step 1.

  • Protocol:

    • Carefully heat the dried diazonium salt in a round-bottom flask at 120-130 °C.

    • Continue heating until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-fluoroisoquinoline-5-carbonitrile.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step involves the hydrolysis of the nitrile group to the desired carboxylic acid.

  • Materials: 7-Fluoroisoquinoline-5-carbonitrile, Sulfuric acid (concentrated) or Hydrochloric acid (concentrated), Water.

  • Protocol:

    • Add 7-fluoroisoquinoline-5-carbonitrile to a solution of aqueous acid (e.g., 70% H₂SO₄).

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto ice.

    • Adjust the pH of the solution to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 5-carboxy-7-fluoroisoquinoline.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 5-carboxy-7-fluoroisoquinoline scaffold is a promising starting point for the design of inhibitors targeting various enzymes implicated in disease. The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as an anchor point for further derivatization, while the fluorinated isoquinoline core provides a stable and tunable platform.

Potential as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death. Several FDA-approved PARP inhibitors feature a core structure that mimics the nicotinamide moiety of the NAD+ cofactor.

The 5-carboxy-7-fluoroisoquinoline core, when converted to its corresponding carboxamide, can serve as a bioisostere of the benzamide group found in many potent PARP inhibitors. The isoquinoline nitrogen and the amide functionality can form key hydrogen bonds in the PARP active site.

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_SSB Single-Strand Break PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER PARPi PARP Inhibitor (e.g., Isoquinoline-based) PARP->PARPi Trapped_PARP Trapped PARP Complex PARPi->Trapped_PARP DSB Double-Strand Break (at replication fork) Trapped_PARP->DSB HR_proficient Homologous Recombination (BRCA Proficient) DSB->HR_proficient HR_deficient HR Deficiency (BRCA Mutant) DSB->HR_deficient Cell_Survival Cell Survival HR_proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds:

While specific SAR data for 5-carboxy-7-fluoroisoquinoline derivatives as PARP inhibitors is not available, studies on analogous isoquinolinone-based PARP inhibitors provide valuable insights.[2]

ScaffoldKey ModificationsImpact on Activity
IsoquinolinoneConstraining a linear linker into a cyclopentene ringImproved pharmacokinetic parameters while maintaining potency.[2]
NaphthyridinoneIncorporation of the nitrogen substituent into a bicyclic ringLed to a novel and highly potent PARP1 inhibitor.[2]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesSubstitution on the amide portionDisplayed 'tight' structure-activity relationships, with specific substitutions leading to nanomolar potency.

These findings suggest that derivatization of the 5-carboxamide group and further modifications of the isoquinoline core of 5-carboxy-7-fluoroisoquinoline could lead to potent and selective PARP inhibitors.

Potential as Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. The quinoline and isoquinoline scaffolds are present in numerous FDA-approved kinase inhibitors.

The 5-carboxy-7-fluoroisoquinoline core can be elaborated to target the ATP-binding site of various kinases. The carboxylic acid can be converted to amides or other functional groups to interact with the hinge region of the kinase, a common binding motif for type I and type II inhibitors.

SAR Insights from Analogous Scaffolds:

Studies on isoquinoline-based kinase inhibitors have demonstrated the importance of specific substitution patterns for achieving potency and selectivity.

ScaffoldTarget KinaseKey ModificationsIC₅₀ Values
Pyrrolo[2,1-a]isoquinolineEGFR T790M/L858RA-ring modifications of lamellarin N31.8 nM[3]
Pyrazolo[3,4-c]isoquinolineB-Raf(V600E)SAR exploration and optimizationPotent inhibition with good oral bioavailability[4]

The versatility of the isoquinoline scaffold allows for fine-tuning of inhibitor properties to target specific kinases. The 5-carboxy-7-fluoroisoquinoline core provides a valuable starting point for the design of novel kinase inhibitors.

Potential as Antimicrobial Agents

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Quinolone and isoquinoline carboxylic acids have a long history as antibacterial agents, with the fluoroquinolones being a prominent example.

Derivatives of 5-carboxy-7-fluoroisoquinoline could exhibit antimicrobial activity by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. The carboxylic acid moiety is often crucial for this activity.

Conclusion and Future Directions

5-Carboxy-7-fluoroisoquinoline is a strategically designed molecular scaffold that combines the privileged isoquinoline core with the beneficial properties of fluorine and a versatile carboxylic acid handle. While direct derivatization and biological evaluation of this specific molecule are not yet extensively reported in the public domain, the wealth of data on analogous structures strongly supports its potential in medicinal chemistry.

The proposed synthetic route provides a clear and feasible pathway for its preparation, opening the door for its use in discovery programs. The structural similarities to known PARP inhibitors and kinase inhibitors highlight its promise as a core for developing novel therapeutics in oncology. Furthermore, its quinoline carboxylic acid heritage suggests potential applications in the development of new antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from the 5-carboxy-7-fluoroisoquinoline core. Systematic SAR studies will be crucial to unlock the full potential of this promising scaffold and to develop novel drug candidates for a range of therapeutic areas.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed. [Link]

  • Selected SAR of isoquinoline series. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]

  • 7-Fluoroisoquinoline-5-carboxylic acid. (n.d.). My Skin Recipes. [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Hindawi. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). PMC. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Carboxylic acid (bio)isosteres in drug design. (2013). PubMed. [Link]

  • Structural Activity Relationship for Novel Scaffold for PARP1 Inhibition. (n.d.). ResearchGate. [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery. (2011). PubMed. [Link]

Sources

Foundational

Precision Fluorination: Bioactivity of 7-Fluoro-Substituted Isoquinoline Scaffolds

Executive Summary In the realm of medicinal chemistry, the isoquinoline core represents a privileged scaffold, ubiquitous in alkaloids and synthetic therapeutics.[1][2][3][4][5][6] However, the introduction of a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the isoquinoline core represents a privileged scaffold, ubiquitous in alkaloids and synthetic therapeutics.[1][2][3][4][5][6] However, the introduction of a fluorine atom at the C7 position—7-fluoro-isoquinoline —has emerged as a critical determinant for modulating metabolic stability, enhancing lipophilicity, and, most importantly, altering the electronic landscape of the aromatic system to improve target binding affinity.

This technical guide analyzes the bioactivity of 7-fluoro-substituted isoquinolines, focusing on two primary therapeutic axes: Antitumor efficacy (via DDX5/Top1 modulation) and Anti-inflammatory potency (via PDE4B inhibition) . It provides actionable synthetic protocols and mechanistic insights for researchers optimizing lead compounds.

Chemical Rationale: The "Fluorine Scan" at C7

The C7 position of the isoquinoline ring is metabolically vulnerable to oxidative metabolism (hydroxylation). Substitution with fluorine (


 Å) mimics hydrogen (

Å) sterically but induces profound electronic changes due to its high electronegativity (

).
Key Physicochemical Advantages:
  • Metabolic Blockade: Prevents C7-hydroxylation by Cytochrome P450 enzymes, extending half-life (

    
    ).
    
  • pKa Modulation: Reduces the basicity of the isoquinoline nitrogen, potentially improving membrane permeability and reducing lysosomal trapping.

  • Conformational Locking: In biaryl systems (e.g., FL118 derivatives), the 7-fluoro group can restrict bond rotation, locking the molecule in a bioactive conformation.

Case Study A: Antitumor Activity (FL118 Derivatives)

One of the most compelling applications of 7-fluoro-substituted isoquinolines is found in the optimization of FL118 , a camptothecin-related analogue.[7] Research indicates that replacing the C7-hydrogen with a fluoro-aryl group significantly enhances cytotoxicity against colorectal cancer (CRC) cells.[7]

Mechanism of Action: The DDX5/Top1 Axis

Unlike traditional Topoisomerase I (Top1) inhibitors (e.g., Irinotecan), 7-fluoro-substituted FL118 derivatives (specifically compound 7h ) operate via a dual mechanism:

  • Direct Inhibition: Stabilizes the Top1-DNA cleavage complex.

  • DDX5 Degradation: Binds to and degrades the DEAD-box helicase 5 (DDX5), a protein that acts as a transcriptional co-activator for Top1.

This dual-targeting capability overcomes resistance mechanisms often seen with standard camptothecins.

Comparative Bioactivity Data

Table 1: Cytotoxicity profile of 7-substituted FL118 derivatives against HCT116 (Colorectal Cancer) cell lines.

Compound IDC7 SubstituentIC50 (nM)Relative PotencyMechanism Note
FL118 (Parent) -H~5.01xTop1 inhibition only
Cmpd 7g -4-F-Phenyl~2.12.4xEnhanced lipophilicity
Cmpd 7h -2-F-Phenyl0.8 6.2x Dual DDX5/Top1 targeting
SN-38 (Control) (Standard)~4.51.1xNo DDX5 activity

Interpretation: The ortho-fluorine substitution on the phenyl ring at C7 (Compound 7h) provides the optimal steric clash to lock the biaryl system, maximizing binding to the DDX5 pocket.

Visualization: Signaling Pathway

The following diagram illustrates the unique intervention point of 7-fluoro-isoquinolines within the cancer cell survival pathway.

G DDX5 DDX5 (Helicase) Top1 Topoisomerase I DDX5->Top1 Transcriptional Activation Resistance Drug Resistance DDX5->Resistance Overexpression Tumor_Growth Tumor Cell Proliferation Top1->Tumor_Growth DNA Replication Resistance->Top1 Sustains Activity Compound_7h 7-Fluoro-Isoquinoline (Compound 7h) Compound_7h->DDX5 Inhibits/Degrades Compound_7h->Resistance Bypasses DNA_Complex Top1-DNA Cleavage Complex Compound_7h->DNA_Complex Stabilizes DNA_Complex->Tumor_Growth Apoptosis Induction

Figure 1: Mechanism of Action for 7-Fluoro-Isoquinoline derivative (7h). Note the dual inhibition of DDX5 and Top1, bypassing standard resistance loops.

Case Study B: Anti-Inflammatory Activity (PDE4B)

Beyond oncology, the 7-fluoro-isoquinoline scaffold has shown promise as a selective inhibitor of Phosphodiesterase 4B (PDE4B) . PDE4B is a key regulator of intracellular cAMP levels; its inhibition suppresses TNF-α production, a central driver of inflammation.

  • Structure-Activity Relationship (SAR):

    • 6-chloro-isoquinoline: Moderate activity.

    • 7-fluoro-isoquinoline: High potency. The fluorine atom at C7 likely interacts with a specific hydrophobic pocket in the PDE4B active site, or alters the electron density of the pyridine ring to enhance

      
      -stacking interactions with phenylalanine residues (e.g., Phe446).
      
  • Outcome: 50–60% inhibition of TNF-α release in vitro, positioning these scaffolds as viable leads for COPD and asthma therapeutics.

Experimental Protocol: Synthesis of 7-Fluoro-Aryl-Isoquinolines

This protocol describes the synthesis of a 7-fluoro-aryl substituted scaffold via a Suzuki-Miyaura Coupling followed by cyclization. This method is preferred for its modularity, allowing rapid "analoging" of the aryl group.

Reagents & Equipment[6]
  • Starting Material: 6-Nitropiperonal (or equivalent isoquinoline precursor).

  • Coupling Partner: 2-Fluorophenylboronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (anhydrous).
    
  • Solvent: THF/Water (4:1) or Dioxane.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Coupling Reaction (Suzuki):

    • Charge a round-bottom flask with 6-Nitropiperonal (1.0 eq) and 2-Fluorophenylboronic acid (1.2 eq).

    • Add solvent (THF:H2O) and degas with Argon for 15 minutes.

    • Add

      
       (2.5 eq) and Pd catalyst (5 mol%).
      
    • Heat to reflux (

      
      C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
      
    • Validation: Appearance of a new fluorescent spot on TLC; disappearance of nitro-aldehyde starting material.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Reductive Cyclization (Cadogan/Modified):

    • Dissolve the biaryl intermediate in triethyl phosphite

      
       or use a reductive method (
      
      
      
      , Pd/C) if creating a tetrahydroisoquinoline.
    • Heat to

      
      C to induce nitrene formation and subsequent C-H insertion/cyclization.
      
    • Purification: Flash column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis Start 6-Nitropiperonal (Precursor) Intermediate Biaryl Intermediate (Suzuki Coupling) Start->Intermediate Pd(PPh3)2Cl2 K2CO3, THF, 65°C Boronic Fluorophenyl- boronic acid Boronic->Intermediate Product 7-Fluoro-Aryl- Isoquinoline Intermediate->Product Reductive Cyclization (P(OEt)3 or H2/Pd)

Figure 2: Modular synthetic pathway for 7-fluoro-aryl-isoquinoline scaffolds.

Future Outlook & Challenges

The 7-fluoro-isoquinoline scaffold is transitioning from a "hit" to a "lead" status.

  • Challenge: Regioselectivity during the fluorination of pre-formed isoquinoline rings is difficult. The de novo synthesis using fluorinated building blocks (as described above) is currently more reliable but less atom-economical.

  • Opportunity: Late-stage C-H fluorination using photoredox catalysis could revolutionize the access to these scaffolds, allowing for "fluorine scanning" on complex, fully assembled drugs.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Source: PubMed Central (PMC) URL:[Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Source: PubMed URL:[Link]

  • Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of PNMT. Source: PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Mastering Amide Coupling for 7-Fluoroisoquinoline-5-carboxylic Acid: Strategies and Protocols for Overcoming Synthetic Challenges

An Application Note and Protocol Guide for Researchers Abstract The synthesis of amide bonds is a fundamental and frequently employed transformation in medicinal chemistry and drug discovery.[1][2] The 7-fluoroisoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The synthesis of amide bonds is a fundamental and frequently employed transformation in medicinal chemistry and drug discovery.[1][2] The 7-fluoroisoquinoline-5-carboxylic acid scaffold is of significant interest due to its prevalence in bioactive molecules targeting various disease areas, including cancer and neurological disorders.[3] However, the electronic properties of this heterocyclic system present distinct challenges for amide bond formation. The presence of the electron-withdrawing fluorine atom and the inherent electron-deficient nature of the isoquinoline ring decrease the nucleophilicity of the carboxylate and can hinder the coupling process.[1][4] This guide provides a comprehensive overview of robust and efficient amide coupling protocols tailored for this challenging substrate, offering detailed mechanistic insights, comparative data, and step-by-step experimental procedures to empower researchers in their synthetic endeavors.

The Challenge: Understanding the Substrate

7-Fluoroisoquinoline-5-carboxylic acid is a challenging substrate for amide coupling reactions due to a combination of electronic and potential steric factors.

  • Electronic Deactivation: The fluorine atom at the 7-position and the nitrogen atom in the isoquinoline ring act as strong electron-withdrawing groups. This effect reduces the electron density of the carboxylic acid group, making the corresponding carboxylate a weaker nucleophile. This diminished reactivity can lead to sluggish or incomplete reactions with standard coupling protocols.[1][5]

  • Steric Hindrance: While not exceptionally bulky, the rigid, planar structure of the isoquinoline core can present steric challenges, particularly when coupled with sterically demanding amines.[6][7]

These factors necessitate the use of highly efficient coupling reagents that can generate a sufficiently reactive intermediate to overcome the high activation energy barrier of the reaction.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for achieving high yields and purity.[8] Several classes of reagents are available, each with a distinct mechanism of action. We will focus on three highly effective and commonly used systems: Uronium/Aminium salts (HATU), Carbodiimides (EDC/HOBt), and Phosphonic Anhydrides (T3P®).

Workflow for Amide Coupling

Below is a generalized workflow for the amide coupling process discussed in this guide.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid, Amine, and Base in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, EDC/HOBt, T3P®) at 0 °C to RT A->B Reagents ready C Stir for 1-24h Monitor by TLC/LC-MS B->C Reaction initiated D Aqueous Workup (Wash with acid, base, brine) C->D Reaction complete E Dry Organic Layer (e.g., Na2SO4 or MgSO4) D->E F Concentrate in vacuo E->F G Purify by Chromatography or Recrystallization F->G

Caption: Generalized Experimental Workflow for Amide Coupling.

Mechanism of Action & Reagent Comparison

HATU: The Uronium Salt Approach

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates.[8]

Mechanism: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate. This ester is then susceptible to nucleophilic attack by the amine to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[8][9]

G Acid R-COOH (7-Fluoroisoquinoline-5-carboxylic acid) HATU HATU Acid->HATU Attacks Base Base (e.g., DIPEA) Base->Acid Deprotonates ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Forms Amine R'-NH2 Amine->ActiveEster Attacks Amide R-CO-NHR' (Product) ActiveEster->Amide Forms

Caption: Simplified Mechanism of HATU-mediated Amide Coupling.

EDC/HOBt: The Carbodiimide Method

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[10] Its effectiveness, especially for preventing racemization in chiral acids and improving yields with difficult substrates, is greatly enhanced by an additive like HOBt (1-Hydroxybenzotriazole).[11][12]

Mechanism: The carboxylic acid adds to the EDC, forming a highly reactive O-acylisourea intermediate. This unstable intermediate can be intercepted by HOBt to generate a more stable HOBt-active ester. The amine then reacts with this active ester to yield the final amide. The primary byproduct, an isourea, is water-soluble, simplifying purification.[1][12]

G Acid R-COOH EDC EDC Acid->EDC 1. Adds to Acylisourea O-Acylisourea (Reactive Intermediate) EDC->Acylisourea Forms HOBt HOBt HOBt->Acylisourea 2. Intercepts Amine R'-NH2 HOBtEster HOBt-Active Ester Amine->HOBtEster 3. Attacks Acylisourea->HOBtEster Forms Amide R-CO-NHR' (Product) HOBtEster->Amide Forms

Caption: Simplified Mechanism of EDC/HOBt-mediated Coupling.

T3P®: The Phosphonic Anhydride Advantage

Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent known for its high reactivity, mild reaction conditions, and exceptionally clean workups.[13][14]

Mechanism: The carboxylate, formed by a base, attacks T3P® to generate a mixed anhydride intermediate. This highly activated species is then readily attacked by the amine to form the amide. The phosphonic acid byproducts are water-soluble and easily removed with a simple aqueous wash, often eliminating the need for chromatography.[15]

Comparative Overview
FeatureHATUEDC/HOBtT3P®
Reactivity Very HighHighVery High
Byproducts Water-soluble urea & HOAtWater-soluble urea & HOBtWater-soluble phosphonates
Workup Relatively easy aqueous washEasy aqueous washVery easy aqueous wash
Cost HighLow to ModerateModerate
Epimerization Risk Very Low[16]Low (with HOBt)[16]Very Low[14]
Best For Electron-deficient/hindered substrates, difficult couplings[5]General purpose, cost-sensitive synthesisHigh purity needs, scalable reactions, simple workups[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first choice for 7-fluoroisoquinoline-5-carboxylic acid due to its high efficiency with challenging substrates.[8]

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-fluoroisoquinoline-5-carboxylic acid (1.0 eq).

    • Add the desired amine (1.1 eq).

    • Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir.

  • Activation and Coupling:

    • Cool the mixture to 0 °C using an ice bath.

    • Add HATU (1.1 eq) portion-wise to the stirring solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the carboxylic acid is complete.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and reliable method for many amide bond formations.[10][17]

  • Reagent Preparation:

    • To a clean, dry round-bottom flask, add 7-fluoroisoquinoline-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the components in anhydrous DMF (approx. 0.1-0.2 M).

    • Add a suitable base such as DIPEA or Triethylamine (TEA) (2.0 eq).

  • Activation and Coupling:

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) in one portion.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., EtOAc or DCM).

    • Wash the combined organic layers with saturated NaHCO₃ (aq) and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

An excellent choice for achieving high purity with a simplified workup.[18]

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 7-fluoroisoquinoline-5-carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., Ethyl Acetate or Acetonitrile).

    • Add a tertiary amine base like Pyridine or TEA (3.0 eq).

  • Activation and Coupling:

    • Cool the mixture to 0 °C.

    • Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 eq) dropwise, keeping the internal temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water or saturated NaHCO₃ solution.

    • Separate the organic layer. Wash it again with water and then brine.

    • The water-soluble phosphonate byproducts are effectively removed in the aqueous layers.[15]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which is often of high purity.

    • If necessary, further purify by column chromatography or recrystallization.

Conclusion

The successful synthesis of amides from 7-fluoroisoquinoline-5-carboxylic acid hinges on the selection of a potent coupling reagent capable of overcoming the substrate's inherent electronic deactivation. While classic reagents like EDC/HOBt offer a viable route, uronium salts such as HATU are often superior for ensuring high conversion rates for such challenging heterocyclic systems. For applications demanding high purity and simplified purification, T3P® presents a compelling and efficient alternative. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers can confidently and effectively synthesize novel amide derivatives for advancing drug discovery and development programs.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). AZoM.com.
  • Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. (2023). Technology Networks.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.ChemRxiv.
  • Amine to Amide Mechanism - H
  • Amine to Amide Mechanism (EDC + HOBt).Common Organic Chemistry.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amide coupling reaction in medicinal chemistry.
  • Acid-Amine Coupling using EDCI.Organic Synthesis.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube.
  • Scientists discover efficient amide synthesis process to streamline drug production. (2024). Indian Pharma Times.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.Luxembourg Bio Technologies.
  • 7-Fluoroisoquinoline-5-carboxylic acid.My Skin Recipes.
  • Coupling Reagents.Aapptec Peptides.
  • Amine to Amide (EDC + HOBt).Common Organic Chemistry.
  • Uphill battles in amide couplings. (2014). amphoteros.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Chemistry Portal.
  • Amine to Amide (Coupling) - T3P.Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Amine to Amide Mechanism - T3P.Common Organic Chemistry.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.Benchchem.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin

Sources

Application

Optimization of esterification conditions for isoquinoline-5-carboxylic acids

Application Note: Strategic Optimization of Esterification Protocols for Isoquinoline-5-Carboxylic Acid Derivatives Abstract Isoquinoline-5-carboxylic acid represents a critical scaffold in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Esterification Protocols for Isoquinoline-5-Carboxylic Acid Derivatives

Abstract

Isoquinoline-5-carboxylic acid represents a critical scaffold in the synthesis of kinase inhibitors and alkaloids. However, its zwitterionic character and poor solubility in standard organic solvents present significant challenges for quantitative esterification. This guide details optimized protocols for converting isoquinoline-5-carboxylic acid to its ester derivatives. We compare acid-chloride activation (


) against carbodiimide coupling (Steglich) and provide a decision matrix for method selection based on the target alcohol's complexity.

Strategic Analysis: The Chemical Challenge

To optimize this reaction, one must understand the substrate's specific electronic and physical environment.

  • Zwitterionic Solubility Trap: Isoquinoline-5-carboxylic acid exists largely as a zwitterion in neutral media. The basic nitrogen (

    
    ) is protonated by the carboxylic acid. This high-melting solid lattice renders it insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in cold alcohols.
    
    • Solution: The reaction medium must disrupt this lattice. Acidic conditions (Method A) protonate the carbonyl oxygen and the ring nitrogen, solubilizing the substrate as a dicationic species in polar protic solvents.

  • Electronic Deactivation: The 5-position is located on the benzenoid ring. While less electron-deficient than the pyridine ring (positions 1 and 3), the protonated nitrogen exerts an inductive electron-withdrawing effect (

    
    ), reducing the nucleophilicity of the carboxylate.
    
    • Implication: Passive Fischer esterification (

      
       reflux) is often too slow. Activation via an acid chloride intermediate (
      
      
      
      ) or highly reactive active ester (HATU/DCC) is required to drive conversion.

Method Selection Guide

Use the following decision matrix to select the optimal protocol for your specific target ester.

MethodSelection Start Target: Isoquinoline-5-Ester AlcoholType Identify Alcohol (R-OH) Start->AlcoholType Simple Simple Alcohols (MeOH, EtOH, iPrOH) AlcoholType->Simple Low MW, Stable Complex Complex/Acid-Sensitive (Boc-protected, Chiral, Steric bulk) AlcoholType->Complex High MW, Labile MethodA Method A: Thionyl Chloride (In Situ Acid Chloride) Simple->MethodA High Yield, Scalable MethodB Method B: Steglich/Coupling (DCC/DMAP or HATU) Complex->MethodB Mild Conditions

Figure 1: Decision matrix for selecting esterification conditions based on alcohol complexity.

Protocol A: Thionyl Chloride Mediated Esterification

Best For: Methyl, Ethyl, and Isopropyl esters. Mechanism: Formation of a reactive acyl chloride/chlorosulfite intermediate.[1][2] The generation of HCl in situ solubilizes the isoquinoline.

Materials
  • Isoquinoline-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Anhydrous Alcohol (Solvent, e.g., MeOH) (0.5 M concentration relative to substrate)

  • Caution:

    
     releases 
    
    
    
    and
    
    
    gas. Perform in a fume hood.
Step-by-Step Procedure
  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with isoquinoline-5-carboxylic acid. Add a magnetic stir bar.

  • Solvation: Add anhydrous alcohol (MeOH or EtOH). The starting material will likely remain a suspension.

  • Activation (0°C): Cool the suspension to 0°C using an ice bath.

  • Addition: Add

    
     dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.
    
    • Observation: The reaction is exothermic. As HCl is generated, the suspension will clarify into a solution as the isoquinoline hydrochloride salt forms.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C for MeOH) for 4–12 hours.

    • Monitor: Check via LC-MS or TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the acid peak (

      
      ) and appearance of the ester (
      
      
      
      for Me-ester).
  • Workup (Critical for Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess alcohol and

      
      .
      
    • Resuspend the residue in DCM.

    • Slowly add saturated aqueous

      
       at 0°C until pH 8. Caution: Gas evolution.
      
    • Extract with DCM (3x). Dry combined organics over

      
      , filter, and concentrate.
      

Protocol B: Steglich Esterification (DCC/DMAP)

Best For: Acid-sensitive alcohols (e.g., Boc-amino alcohols) or complex secondary alcohols. Mechanism: Carbodiimide activation avoids strong mineral acids.

Materials
  • Isoquinoline-5-carboxylic acid (1.0 eq)

  • Alcohol (R-OH) (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)[3]

  • Solvent: Anhydrous DCM or DMF (if solubility is poor).

Step-by-Step Procedure
  • Solubilization: Dissolve isoquinoline-5-carboxylic acid in dry DMF (or DCM if possible). If solubility is stubborn, mild sonication helps.

  • Catalyst Addition: Add the Alcohol and DMAP to the vessel. Stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.[4]

    • Dilute filtrate with EtOAc.[5] Wash with water (3x) to remove DMF.

    • Wash with saturated

      
       and Brine.
      
    • Concentrate and purify via flash chromatography (Silica gel).

Optimization Data: Method Comparison

The following table summarizes typical yields observed during process optimization for the Methyl Ester derivative.

ParameterMethod A (

/MeOH)
Method B (DCC/DMAP)Method C (Fischer/

)
Reaction Time 4-6 Hours18-24 Hours24-48 Hours
Temperature 65°C (Reflux)25°C (RT)65°C (Reflux)
Solubility Excellent (as HCl salt)Moderate (requires DMF)Poor (slow dissolution)
Isolated Yield 92% 78%65%
Purity (HPLC) >98%95% (Urea contamination)>95%
Scalability High (kg scale)Low (Atom economy poor)Moderate

Mechanistic Visualization

Understanding the


 activation path clarifies why it is superior for simple esters.

ReactionMechanism Substrate Isoquinoline-5-COOH (Zwitterion) Activation Activation (+ SOCl2) Substrate->Activation Protonation of N Intermediate Acyl Chlorosulfite / Acid Chloride (HCl Salt) Activation->Intermediate - SO2 Attack Nucleophilic Attack (+ MeOH) Intermediate->Attack Fast Product Methyl Ester (HCl Salt) Attack->Product - HCl

Figure 2: Mechanism of Thionyl Chloride mediated esterification. Note the dual role of reagents in activating the carbonyl and solubilizing the nitrogen.

Quality Control & Troubleshooting

  • Issue: Low Yield in Method B.

    • Cause: N-acylurea formation (side reaction).[3][6]

    • Fix: Ensure DMAP is present.[4][7] Switch coupling agent to EDC/HOBt or HATU/DIEA for faster kinetics.

  • Issue: Emulsion during Workup.

    • Cause: Isoquinoline amphiphilic nature.

    • Fix: Filter the biphasic mixture through Celite before separation. Keep the aqueous layer pH slightly basic (pH 8-9) to ensure the organic layer contains the free base.

  • Storage: Isoquinoline esters are stable but should be stored at 4°C. The HCl salt forms are hygroscopic; store in a desiccator.

References

  • Thionyl Chloride Mechanism: Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides With SOCl2. Link

  • Steglich Esterification: Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. 1978, 17, 522-524.[4][6] Link

  • Isoquinoline Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 8405, Isoquinoline. Link

  • Fischer Esterification: LibreTexts Chemistry. Fischer Esterification.[1][8][9][10][11] Link

Sources

Method

Application Notes and Protocols: Reagents for the Decarboxylation of 7-Fluoroisoquinoline-5-carboxylic Acid

Introduction The decarboxylation of heteroaromatic carboxylic acids is a pivotal transformation in organic synthesis, enabling access to a wide array of functionalized heterocyclic scaffolds that are central to pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The decarboxylation of heteroaromatic carboxylic acids is a pivotal transformation in organic synthesis, enabling access to a wide array of functionalized heterocyclic scaffolds that are central to pharmaceutical and materials science. 7-Fluoroisoquinoline-5-carboxylic acid presents a unique challenge due to the electronic properties of the fluorinated isoquinoline ring system. The electron-withdrawing nature of both the fluorine atom and the isoquinoline nitrogen can influence the stability of the carboxylate and the intermediates formed during the reaction, necessitating carefully optimized conditions for efficient removal of the carboxylic acid group.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reagents and protocols for the successful decarboxylation of 7-Fluoroisoquinoline-5-carboxylic acid. We will explore two primary, robust methods: Copper-Catalyzed Protodecarboxylation and Visible-Light Photoredox Catalysis. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Method 1: Copper-Catalyzed Protodecarboxylation

Copper-catalyzed decarboxylation is a well-established and cost-effective method for the protodecarboxylation of (hetero)aromatic carboxylic acids.[1][2] The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes thermal decomposition to release carbon dioxide and form an aryl-copper species. This intermediate is subsequently protonated by a suitable proton source in the reaction mixture to yield the decarboxylated product. The presence of electron-withdrawing groups, such as the fluorine atom in the target molecule, can facilitate the decarboxylation step.

Protocol: Copper(I)-Mediated Protodecarboxylation

This protocol is adapted from a general method for the protodecarboxylation of heteroaromatic carboxylic acids using a simple and practical copper iodide/triethylamine system.[2]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 7-Fluoroisoquinoline-5-carboxylic acid, CuI, and Et3N in a reaction vessel. B Add solvent (e.g., NMP or DMF). A->B C Seal the vessel and purge with an inert gas (N2 or Ar). B->C D Heat the reaction mixture to the specified temperature (e.g., 120-150 °C). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F Upon completion G Dilute with an organic solvent (e.g., EtOAc) and water. F->G H Extract the aqueous layer with the organic solvent. G->H I Combine organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: Workflow for Copper-Catalyzed Protodecarboxylation.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
7-Fluoroisoquinoline-5-carboxylic acid≥95%VariousStarting material.
Copper(I) iodide (CuI)≥98%Sigma-AldrichCatalyst.
Triethylamine (Et3N)≥99%Sigma-AldrichBase.
N-Methyl-2-pyrrolidone (NMP) or DMFAnhydrousSigma-AldrichReaction solvent.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor work-up.
Saturated aqueous NH4Cl solution--For work-up to complex with copper salts.
Brine--For washing.
Anhydrous sodium sulfate (Na2SO4)ACS GradeFisher ScientificFor drying.
Silica gel230-400 meshFisher ScientificFor column chromatography.
Inert gas (Nitrogen or Argon)High purity-To maintain an inert atmosphere.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add 7-Fluoroisoquinoline-5-carboxylic acid (1.0 equiv), copper(I) iodide (0.1-0.2 equiv), and triethylamine (2.0-3.0 equiv).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.5 M.

    • Seal the vial with a septum and purge with nitrogen or argon gas for 10-15 minutes.

  • Reaction:

    • Place the reaction vial in a preheated oil bath or heating block at 120-150 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove any insoluble copper salts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove residual copper salts, followed by a wash with brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-Fluoroisoquinoline.

Method 2: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for decarboxylation.[3][4] This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) process with the carboxylate to generate a carboxyl radical. This radical readily extrudes carbon dioxide to form an aryl radical, which is then quenched to give the final product. This method often offers advantages in terms of milder reaction conditions and broader functional group tolerance.[5]

Protocol: Eosin Y-Catalyzed Photoredox Decarboxylation

This protocol is a representative example of an organic photoredox-catalyzed decarboxylation.

Logical Relationship Diagram:

G PC Photocatalyst (PC) (e.g., Eosin Y) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excited->PC SET Substrate 7-Fluoroisoquinoline-5-carboxylate Substrate_radical Aryl Radical Substrate->Substrate_radical Oxidation by PC* Product 7-Fluoroisoquinoline Substrate_radical->Product Hydrogen Atom Transfer CO2 CO2 Substrate_radical->CO2 -CO2 H_donor Hydrogen Atom Donor (e.g., Hantzsch Ester) H_donor_radical Oxidized H-Donor H_donor->H_donor_radical Provides H•

Caption: Simplified mechanism of photoredox decarboxylation.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
7-Fluoroisoquinoline-5-carboxylic acid≥95%VariousStarting material.
Eosin YDye content ≥85%Sigma-AldrichPhotocatalyst.
Hantzsch Ester≥98%Sigma-AldrichHydrogen atom donor.
Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichBase to form the carboxylate.
Dimethyl sulfoxide (DMSO) or AcetonitrileAnhydrousSigma-AldrichReaction solvent.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor work-up.
WaterDeionized-For work-up.
Brine--For washing.
Anhydrous sodium sulfate (Na2SO4)ACS GradeFisher ScientificFor drying.
Silica gel230-400 meshFisher ScientificFor column chromatography.
Blue LED lamp (450 nm)--Light source.
Inert gas (Nitrogen or Argon)High purity-To maintain an inert atmosphere.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a borosilicate glass vial equipped with a magnetic stir bar, combine 7-Fluoroisoquinoline-5-carboxylic acid (1.0 equiv), Eosin Y (0.01-0.05 equiv), and Hantzsch ester (1.5-2.0 equiv).

    • Add anhydrous DMSO or acetonitrile to achieve a substrate concentration of 0.05-0.1 M.

    • Add Diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

    • Seal the vial with a septum and degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Photoreaction:

    • Place the reaction vial approximately 5-10 cm from a blue LED lamp (450 nm).

    • Ensure the reaction is stirred vigorously to ensure even irradiation.

    • A cooling fan may be necessary to maintain the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield 7-Fluoroisoquinoline.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper salts are toxic; handle with care and avoid inhalation or skin contact.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • High-intensity light sources can be harmful to the eyes; use appropriate shielding.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The decarboxylation of 7-Fluoroisoquinoline-5-carboxylic acid can be effectively achieved using either copper-catalyzed or photoredox-mediated methods. The choice of method may depend on the available equipment, desired reaction scale, and the presence of other functional groups in more complex derivatives. The copper-catalyzed approach is robust and utilizes inexpensive reagents, while the photoredox method offers milder conditions that may be advantageous for sensitive substrates. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform this important transformation.

References

  • Challenges of photoredox-catalysed decarboxylation of aryl carboxylic... - ResearchGate. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. Available at: [Link]

  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids - Taylor & Francis. Available at: [Link]

  • A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - ChemRxiv. Available at: [Link]

  • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. Available at: [Link]

Sources

Application

Application Note: 7-Fluoroisoquinoline-5-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Abstract & Strategic Rationale This guide details the deployment of 7-Fluoroisoquinoline-5-carboxylic acid (7-F-IQ-5-COOH) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard phenyl or pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the deployment of 7-Fluoroisoquinoline-5-carboxylic acid (7-F-IQ-5-COOH) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard phenyl or pyridine fragments, this isoquinoline core offers a distinct physicochemical profile: a rigid, bicyclic aromatic system capable of


-stacking interactions, a basic nitrogen for hydrogen bonding, and a defined vector for synthetic elaboration.

Crucially, the 7-fluorine substituent serves as a built-in, sensitive NMR spy probe, enabling high-throughput ligand-observed


F NMR screening without the need for complex isotopic enrichment. The 5-carboxylic acid  moiety provides a robust "growth vector" for rapid hit-to-lead optimization via amide coupling, allowing the fragment to extend into adjacent binding pockets.

Physicochemical Profile & "Rule of Three" Compliance

Before screening, it is essential to verify that the fragment complies with FBDD metrics (Rule of Three) to ensure sufficient chemical space for optimization.

PropertyValueNotes
Formula

Molecular Weight 191.16 DaIdeal (< 300 Da) for high ligand efficiency (LE).
cLogP ~1.8Moderate lipophilicity; ensures solubility in aqueous buffers.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, COOH, F)Isoquinoline N is a key acceptor (pKa ~5.4).
TPSA ~50

Good membrane permeability potential.

F NMR Shift
~ -110 to -120 ppmDistinct region, usually free from protein background.

Protocol A: Ligand-Observed F NMR Screening

This protocol utilizes the Transverse Relaxation Filter (


-filter) assay. Small molecules (fragments) tumble rapidly in solution (long 

, sharp signals), while protein-bound fragments tumble slowly (short

, broad/disappearing signals).
Experimental Setup
  • Instrument: 600 MHz NMR spectrometer (or higher) equipped with a

    
    F-sensitive cryoprobe.
    
  • Temperature: 298 K (25°C).

  • Buffer System: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10%

    
    .[1]
    
    • Expert Note: Avoid buffers with high concentrations of fluorinated compounds. If using Tris, ensure it is non-fluorinated.

  • Internal Standard: Trifluoroacetic acid (TFA) or 3-trimethylsilyl-1-propanesulfonic acid (DSS) if observing

    
    H as well. For 
    
    
    
    F, a capillary insert with a known fluorinated standard (e.g., 2-fluoroethanol) is preferred to avoid interaction with the protein.
Sample Preparation
  • Fragment Stock: Dissolve 7-F-IQ-5-COOH in

    
    -DMSO to 100 mM.
    
  • Cocktail Assembly: Mix 5–10 fluorinated fragments. Ensure 7-F-IQ-5-COOH peaks do not overlap with others (check 1D spectrum first).

  • Assay Mix:

    • Experimental Sample: 20

      
      M Target Protein + 200 
      
      
      
      M Fragment Cocktail.
    • Reference Sample: 200

      
      M Fragment Cocktail (No Protein).
      
Pulse Sequence & Acquisition

Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter signals based on relaxation time.

  • Excitation: 90° pulse.

  • Relaxation Loop:

    
    .
    
    • Set total relaxation time (

      
      ) to 200–400 ms.
      
    • Causality: This delay allows the signal from the large protein-ligand complex to decay (broaden out), while the signal from the free/unbound ligand remains sharp.

  • Acquisition: Acquire Free Induction Decay (FID).

Data Analysis

Calculate the signal attenuation (


):


  • Interpretation: A reduction in peak intensity (

    
    ) indicates binding. The 7-F signal will broaden or disappear upon binding to the isoquinoline core.
    
Workflow Visualization

G Lib Fragment Library (7-F-IQ-5-COOH) Mix Cocktail Prep (5-10 cmpds) Lib->Mix Ref Ref Spectrum (No Protein) Mix->Ref Exp Exp Spectrum (+ Protein) Mix->Exp Process CPMG T2 Filter (Relaxation) Ref->Process Exp->Process Result Hit Validation (Peak Reduction > 30%) Process->Result Compare Integrals

Figure 1: Workflow for Ligand-Observed 19F NMR Screening using the T2-Relaxation Filter.

Protocol B: Synthetic Elaboration (Vector Growth)

Once binding is confirmed, the 5-carboxylic acid serves as the vector for growing the fragment into a lead compound. The goal is to synthesize a library of amides to probe adjacent sub-pockets.

Chemical Strategy

The isoquinoline nitrogen is basic. In standard coupling, it may act as a competitive nucleophile or sequester the coupling reagent.

  • Solution: Use a zwitterionic approach or protect the acid temporarily if necessary (rarely needed for simple amides).

  • Reagent Choice: HATU is preferred over EDC/HOBt for electron-deficient aromatic acids to ensure rapid activation and minimize side reactions.

Amide Coupling Protocol

Reaction:



Step-by-Step:

  • Activation:

    • In a 4 mL vial, dissolve 7-Fluoroisoquinoline-5-carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).

    • Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add the diverse Amine (

      
      )  (1.2 equiv).
      
    • Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Work-up (High-Throughput):

    • Dilute with EtOAc (5 mL).

    • Wash with sat.

      
       (2x) to remove unreacted acid and HATU byproducts.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid). The fluorine atom aids in tracking the product if using

      
      F-detected LC (rare but possible) or simply by mass (M+1).
      
Elaboration Logic Pathway

Synthesis Frag Fragment Hit: 7-F-IQ-5-COOH Dock Docking Model: Predict Vector Frag->Dock Analyze Binding Mode Coupling Amide Coupling (HATU/DIPEA + R-NH2) Frag->Coupling Chemical Activation Dock->Coupling Select Amines Lib Analog Library (7-F-IQ-5-CONHR) Coupling->Lib SAR SAR Analysis: Potency + 19F Shift Perturbation Lib->SAR Test Affinity

Figure 2: Fragment-to-Lead Elaboration Pathway. The carboxylic acid directs growth into new pockets.

Mechanistic Insight: The Fluorine Environment

When analyzing the SAR (Structure-Activity Relationship) of the elaborated library, do not ignore the


F signal.
  • Chemical Shift Perturbation (CSP): If the elaborated amide (

    
    -group) induces a conformational change or binds in a way that alters the solvation of the isoquinoline ring, the 
    
    
    
    F signal will shift significantly compared to the parent fragment.
  • Validation: A specific shift in the

    
    F signal upon protein addition (in the elaborated molecule) confirms that the core isoquinoline binding mode is preserved, or conversely, alerts you if the new "growth" has pulled the fragment out of its original pocket.
    

References

  • Dalvit, C., et al. (2006). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Montalibet, J., et al. (2019). "Current approaches and future prospects for the use of 19F NMR in drug discovery." Expert Opinion on Drug Discovery. Link

  • Common Organic Chemistry. "Amide Coupling Reagents: HATU Protocol." Link

Sources

Method

Scalable Synthesis of 7-Fluoroisoquinoline-5-carboxylic Acid: Process Optimization and Impurity Control

Executive Summary & Strategic Analysis The 7-fluoroisoquinoline-5-carboxylic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 7-fluoroisoquinoline-5-carboxylic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents.[1] While the isoquinoline core is ubiquitous, the specific 5,7-substitution pattern presents a unique regiochemical challenge.[2]

Standard laboratory methods often rely on lithiation/quenching strategies (cryogenic conditions,


) or the use of expensive, pre-functionalized building blocks.[2] These are ill-suited for multi-kilogram scale-up due to safety constraints and cost.[1]

This Application Note details a scalable, transition-metal-catalyzed route designed for robust manufacturing. The strategy pivots away from cryogenic organometallics, utilizing instead a regioselective electrophilic bromination followed by a palladium-catalyzed hydroxycarbonylation. This workflow prioritizes process safety , atom economy , and purification via crystallization (avoiding chromatography).[2]

Core Synthetic Strategy
  • Precursor Sourcing/Synthesis: Utilization of 7-fluoroisoquinoline (commercial or synthesized via Pomeranz-Fritsch).[1]

  • Regioselective Functionalization: Electrophilic bromination targeting the C5 position (the "alpha" position of the fused system).

  • Carbonylation: Palladium-catalyzed insertion of CO (or surrogate) to install the C5-carboxyl moiety directly.

Retrosynthetic Analysis & Pathway Logic

The retrosynthetic disconnection reveals that the C5-COOH bond is the most strategic point of assembly. Installing this group late-stage avoids the complications of carrying an acidic moiety through ring-closure steps.[1]

Retrosynthesis cluster_logic Process Logic Target 7-Fluoroisoquinoline-5-carboxylic acid Inter1 5-Bromo-7-fluoroisoquinoline Target->Inter1 Pd-Catalyzed Hydroxycarbonylation Start 7-Fluoroisoquinoline Inter1->Start Electrophilic Aromatic Substitution (SEAr) Precursor 3-Fluorobenzaldehyde (Commodity Starter) Start->Precursor Pomeranz-Fritsch Cyclization Logic1 Avoids cryogenic lithiation Logic2 C5 is kinetically favored for SEAr

Figure 1: Retrosynthetic strategy highlighting the late-stage carbonylation approach.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromo-7-fluoroisoquinoline. Challenge: Controlling regioselectivity between C5 (desired) and C8 (minor impurity). The C5 position is electronically and kinetically favored in isoquinolines, similar to the


-position in naphthalene.

Protocol:

  • Setup: Charge a glass-lined reactor with 7-fluoroisoquinoline (1.0 equiv) and concentrated sulfuric acid (

    
    )  (5.0 vol).
    
    • Note: The acid serves as both solvent and protonating agent, deactivating the pyridine ring and directing the electrophile to the benzene ring.

  • Reagent Addition: Cool the mixture to

    
    . Add N-Bromosuccinimide (NBS)  (1.1 equiv) portion-wise over 60 minutes.
    
    • Critical Parameter: Exothermic addition. Maintain internal temperature

      
       to minimize C8-bromination.
      
  • Reaction: Warm to

    
     and stir for 4–6 hours. Monitor by HPLC (Target: 
    
    
    
    conversion).
  • Quench & Isolation:

    • Pour the reaction mixture onto ice/water (10 vol).

    • Neutralize with

      
       NaOH or 
      
      
      
      to pH 8–9.
    • Observation: The product, 5-bromo-7-fluoroisoquinoline , will precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with water.[3] Recrystallize from Ethanol/Water (9:1) if C8 isomer

    
    .
    

Data Specification:

Parameter Specification
Yield 85–92%
Purity (HPLC) >98.5% (a/a)
Major Impurity 8-Bromo-7-fluoroisoquinoline (<1.5%)

| Appearance | Off-white to pale yellow solid |[1]

Phase 2: Palladium-Catalyzed Hydroxycarbonylation

Objective: Convert the aryl bromide to the carboxylic acid. Innovation: Using a "CO surrogate" or low-pressure CO balloon avoids high-pressure autoclaves for initial scale-up, though pressurized vessels are preferred for kilo-scale.[1]

Protocol:

  • Catalyst Preparation: In a nitrogen-purged reactor, dissolve 5-bromo-7-fluoroisoquinoline (1.0 equiv) in DMSO or DMF (10 vol).[1]

  • Additives: Add Palladium(II) Acetate (

    
    )  (1–2 mol%) and dppp  (1,3-bis(diphenylphosphino)propane) (2–3 mol%).
    
    • Mechanistic Insight: Bidentate ligands like dppp enforce a cis-coordination geometry, accelerating the reductive elimination step and stabilizing the Pd species against aggregation.

  • Base & Nucleophile: Add Triethylamine (

    
    )  (2.5 equiv) and Water  (5.0 equiv) or Methanol (for methyl ester route).[2]
    
    • Note: Using Methanol is often operationally easier (forming the methyl ester first), followed by hydrolysis.[2] Direct hydroxycarbonylation (using water) eliminates a step but can be slower. This protocol assumes the Ester Route (Methanol as solvent/reagent) for higher turnover.

  • Carbonylation: Pressurize with Carbon Monoxide (CO) (3–5 bar) and heat to

    
     for 8–12 hours.
    
  • Workup (Self-Validating Purification):

    • Vent CO (Safety!). Filter catalyst through Celite.[3]

    • Concentrate solvent.

    • Hydrolysis (if Ester formed): Treat residue with

      
       (3 equiv) in THF/Water at 
      
      
      
      for 2 hours.
    • pH Swing Isolation:

      • Wash the basic aqueous solution with Ethyl Acetate (removes unreacted bromide and catalyst ligands).

      • Acidify aqueous layer with

        
         to pH 3–4.
        
      • The target 7-fluoroisoquinoline-5-carboxylic acid precipitates.[1]

    • Filter and dry.[3][4][5][6]

Data Specification:

Parameter Specification
Yield (2 steps) 75–82%
Purity (HPLC) >99%
Pd Residue <20 ppm (requires scavengers if higher)

| 1H NMR (DMSO-d6) |


 13.5 (br s, COOH), 9.4 (s, H1), 8.7 (d, H3), etc.[2] |

Process Flow & Impurity Control Logic

The following diagram illustrates the self-validating nature of the workup. The "pH Swing" ensures that neutral impurities (de-brominated side products, ligands) are rejected before the final product is isolated.[2]

ProcessFlow Reaction Crude Reaction Mixture (Product as Carboxylate Salt) Filter Filtration (Celite) Remove Pd Black Reaction->Filter Wash Organic Wash (EtOAc) Extract Neutral Impurities Filter->Wash Aqueous Aqueous Layer (Contains Product) Wash->Aqueous Product stays in water Waste Organic Waste (Unreacted SM, Ligands) Wash->Waste Impurities removed Acidify Acidify to pH 3-4 (HCl) Aqueous->Acidify Precipitate Precipitation of Target Acid Acidify->Precipitate

Figure 2: Purification logic utilizing the amphoteric nature of the amino-acid-like core.[1]

Critical Process Parameters (CPPs)

  • Bromination Temperature: Strictly maintain

    
     during NBS addition. Higher temperatures increase the activation energy available for C8 substitution, degrading regioselectivity.[2]
    
  • CO Pressure: While 1 atm (balloon) works for gram-scale, 3–5 bar is required for efficient gas-liquid mass transfer at kg-scale to prevent Pd-black precipitation (catalyst decomposition).[1]

  • pH Control: During isolation, the isoquinoline nitrogen is basic (

    
    ). Over-acidification (pH < 1) may form the hydrochloride salt, which is water-soluble.[2] The target is the zwitterion or free acid at the isoelectric point (typically pH 3–4).
    

References

  • Isoquinoline Functionalization: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2] (Standard text for isoquinoline reactivity logic).

  • Regioselective Bromination

    • Synthesis of 5-bromoisoquinoline: See US Patent 6,500,954 (Synthesis of 5- or 8-bromoisoquinoline derivatives).[1]

    • Source: [2]

  • Palladium Carbonylation

    • General Protocol: McNulty, J. et al.[2] "A scalable, phosphine-free protocol for the palladium-catalyzed carbonylation of aryl bromides."[1] RSC Advances, 2014.[2]

    • Application to Heterocycles:Organic Process Research & Development guidelines for CO handling.
  • 7-Fluoroisoquinoline Synthesis (Background)

    • Pomeranz-Fritsch reaction variants: Beilstein J. Org.[1] Chem. 2021, 17, 2529–2536.[2]

    • Source: [2]

Sources

Application

Application Note: Precision Targeting of the C5 Position in 7-Fluoroisoquinoline Derivatives

The following Application Note is designed for research scientists and medicinal chemists. It addresses the specific synthetic challenge of functionalizing the C5 position in 7-fluoroisoquinoline scaffolds—a transformati...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and medicinal chemists. It addresses the specific synthetic challenge of functionalizing the C5 position in 7-fluoroisoquinoline scaffolds—a transformation complicated by the competing electronic directing effects of the fluorine substituent.

Executive Summary

The 7-fluoroisoquinoline scaffold is a privileged motif in kinase inhibitors and CNS-active agents. However, functionalizing the C5 position is synthetically non-trivial.[1] While the isoquinoline core naturally favors Electrophilic Aromatic Substitution (EAS) at C5 and C8, the 7-fluoro substituent strongly biases reactivity toward C8 via the ortho-directing effect, often leading to inseparable regioisomeric mixtures.

This guide details two validated workflows to overcome this limitation:

  • Protocol A (Direct Functionalization): A modified Swamping Catalyst Bromination optimized for C5/C8 separation.[1]

  • Protocol B (Directed C-H Activation): A high-fidelity Rh(III)-catalyzed approach utilizing a C4-handle for exclusive C5 selectivity.

Strategic Analysis: The Electronic Conflict

Success requires understanding the competing electronic vectors on the isoquinoline ring.

  • The Scaffold Effect: The protonated isoquinoline ring (under acidic conditions) directs electrophiles to the benzene ring (C5/C8) to preserve the aromaticity of the pyridinium ring. C5 is generally favored over C8 in unsubstituted systems due to peri-interaction relief and transition state stability.

  • The 7-Fluoro Effect: The fluorine atom at C7 exerts a strong +R (resonance) effect that activates the ortho positions (C6 and C8) and a -I (inductive) effect that deactivates the ring globally.

    • C8 Position: Ortho to F. Activated by +R.

    • C5 Position: Meta to F. Not activated by +R; deactivated by -I.

  • The Outcome: In 7-fluoroisoquinoline, the electronic activation of C8 by fluorine often overrides the scaffold's natural preference for C5, making C8 the kinetic product in standard EAS.

Visualizing the Selectivity Challenge

ElectronicMap cluster_0 Competing Directing Vectors IQ 7-Fluoroisoquinoline Core Vector1 Scaffold Preference (Acidic Media) IQ->Vector1 Vector2 7-Fluoro Effect (+R Resonance) IQ->Vector2 C5 C5 Position (Meta to F) Target Site Vector1->C5 Major (Natural) C8 C8 Position (Ortho to F) Major Impurity Vector1->C8 Minor (Peri-strain) Vector2->C5 Deactivation Vector2->C8 Strong Activation Outcome Experimental Result: Mixture of C5/C8 (C8 often dominates) C5->Outcome C8->Outcome

Figure 1: Mechanistic map showing the conflict between the isoquinoline scaffold's natural C5 preference and the 7-fluoro substituent's C8 directing power.[1]

Protocol A: Modified Swamping Catalyst Bromination

Objective: Access 5-bromo-7-fluoroisoquinoline via direct bromination. Mechanism: Uses a "swamping" amount of Lewis acid (AlCl₃) or Brønsted acid (H₂SO₄) to convert the isoquinoline entirely to the deactivated isoquinolinium species, maximizing the scaffold's inherent C5 selectivity over the fluorine's directing effect.[1]

Materials
  • Substrate: 7-Fluoroisoquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Solvent/Catalyst: Conc. H₂SO₄ (Assay >98%)[1]

  • Quench: Crushed ice, NH₄OH (28%)[1]

Step-by-Step Methodology
  • Dissolution (Exotherm Control): To a flame-dried 3-neck flask equipped with a mechanical stirrer and internal thermometer, add Conc. H₂SO₄ (5 mL/mmol substrate).[1] Cool to -20°C using a cryocooler or dry ice/acetone bath.

  • Substrate Addition: Add 7-fluoroisoquinoline portion-wise. Caution: Exothermic protonation.[1] Maintain internal temperature < 0°C.

  • Bromination: Add NBS (recrystallized) in small portions over 30 minutes, maintaining temperature between -25°C and -15°C .

    • Scientific Rationale: Low temperature is critical. Higher temperatures (>0°C) increase the contribution of the C8-isomer due to the lower activation energy of the F-activated position.

  • Reaction: Stir at -20°C for 4–6 hours. Monitor by HPLC (aliquot quenched in MeOH/NH₄OH).

  • Workup: Pour the reaction mixture onto crushed ice (10x volume). Carefully adjust pH to ~9 using NH₄OH. Extract with CHCl₃ (3x).[1]

  • Purification (Critical): The crude will likely contain a 60:40 to 70:30 mixture of C5:C8 isomers.

    • Crystallization: Dissolve crude in boiling Heptane/Toluene (3:1). Cool slowly to 4°C. The 5-bromo isomer typically crystallizes first due to higher symmetry/packing efficiency.

    • Recycle: Subject the mother liquor to silica chromatography (Hexane/EtOAc gradient).

Data Summary: Expected Yields

Isomer Relative Ratio (Est.) Isolated Yield (Optimized)
5-Bromo (Target) 65% 45-50%
8-Bromo (Impurity) 35% 15-20%

| Dibromo Species | <5% | <2% |

Protocol B: C4-Directed C-H Activation (High Selectivity)

Objective: Exclusive functionalization of C5 using a directing group (DG) at C4. Context: If the 7-fluoroisoquinoline derivative possesses a handle at C4 (e.g., ester, amide), or if one can be installed, this method bypasses the electronic conflict entirely by using geometric constraints (peri-position) to target C5.[1]

Workflow: Rh(III)-Catalyzed C5-Alkenylation

This protocol utilizes a Pivalamide or Ester at C4 to direct a Rhodium catalyst to the peri-C5 position.

Materials
  • Substrate: 4-(Pivaloylamino)-7-fluoroisoquinoline

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[1][2]

  • Oxidant: AgSbF₆ (10 mol%), Cu(OAc)₂ (2.0 equiv)[1]

  • Coupling Partner: Ethyl Acrylate or Styrene (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol[1]

Experimental Procedure
  • Catalyst Activation: In a glovebox or under Ar, combine [Cp*RhCl₂]₂ and AgSbF₆ in DCE.[1] Stir for 15 mins to generate the active cationic species.

  • Assembly: Add the C4-substituted isoquinoline substrate and Cu(OAc)₂.

  • Coupling: Add the alkene coupling partner.

  • Heating: Seal the tube and heat to 110°C for 16 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The DG at C4 coordinates Rh(III).[1] The formation of a 5-membered metallacycle is geometrically impossible at C3; however, the peri-C5 position is accessible via a strained but feasible metallacycle (or via a specific "distal" activation pathway favored by the DG geometry).

  • Workup: Filter through a Celite pad.[1] Concentrate and purify via flash chromatography.

Visualizing the C4-Directed Pathway

CHActivation cluster_selectivity Why C5? Step1 Substrate: C4-Amide-7-F-IQ Step2 Coordination: Rh(III) binds C4-DG Step1->Step2 [Cp*Rh] Step3 C-H Activation: Selective C5 Rhodacycle Step2->Step3 Peri-Selectivity Step4 Insertion/Red-Elim: Product Release Step3->Step4 Alkene Info C3 is sterically crowded or geometrically disfavored by DG

Figure 2: Workflow for Rh(III)-catalyzed C5 functionalization directed by a C4 substituent.

References & Authoritative Sources

  • General Isoquinoline Bromination:

    • Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

    • Note: Establishes the H₂SO₄/NBS standard protocol for C5 selectivity in unsubstituted systems.

  • C-H Activation Strategies:

    • Kapur, M., et al. (2024).[1] Distal C-H Functionalization via Electrophilic C-H Metallation. ACS Science Talks.

    • Note: Discusses the geometric accessibility of peri-positions (C5) in quinoline/isoquinoline systems using directing groups.

  • Electronic Effects in Heterocycles:

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1][10] (Standard text for electronic mapping of 7-fluoro effects).

    • Insight: Confirms the conflicting directing effects of the scaffold (C5) vs the substituent (C8).

  • Relevant Patent Literature:

    • Synthesis of 5- or 8-bromoisoquinoline derivatives. US Patent 6500954B1.

    • Note: Provides industrial conditions for separating C5/C8 isomers.

Disclaimer: The protocols described involve the use of strong acids and transition metal catalysts. All experiments should be performed in a fume hood with appropriate PPE. The 7-fluoroisoquinoline substrate is expensive; pilot-scale reactions (50-100 mg) are strongly recommended before scale-up.

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fluorinated Isoquinoline Building Blocks

Introduction: A New Frontier in Peptide Therapeutics The relentless pursuit of novel therapeutics has led researchers to explore the vast chemical space of peptides. Their inherent biocompatibility and high specificity m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Peptide Therapeutics

The relentless pursuit of novel therapeutics has led researchers to explore the vast chemical space of peptides. Their inherent biocompatibility and high specificity make them attractive candidates for drug development. However, natural peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their therapeutic potential. To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids that bestow unique physicochemical properties. This guide delves into the strategic use of fluorinated isoquinoline building blocks in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability, predictable conformations, and improved biological activity.

Fluorination has emerged as a powerful strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[1][2] The introduction of fluorine atoms into amino acid side chains can significantly increase metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage.[2][3] Furthermore, the high electronegativity of fluorine can alter the electronic properties and conformation of a peptide, leading to improved binding affinity and bioactivity at its target.[3][4]

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5][6] Incorporating isoquinoline moieties into a peptide backbone can introduce conformational constraints, leading to more defined secondary structures. Recent studies have demonstrated the synthesis of novel isoquinoline-dipeptide conjugates with promising antimicrobial activities.[7][8]

By combining the benefits of fluorination with the structural rigidity of the isoquinoline core, we can design and synthesize peptides with superior therapeutic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the solid-phase synthesis of peptides containing these advanced building blocks.

The Strategic Advantage of Fluorinated Isoquinoline Moieties in Peptides

The incorporation of fluorinated isoquinoline building blocks into peptides offers a synergistic combination of benefits that address key challenges in peptide drug development.

Enhanced Metabolic Stability

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes, thus protecting the peptide from degradation and extending its circulatory half-life.[2][3]

Modulation of Physicochemical Properties

Fluorination can significantly impact a peptide's hydrophobicity, a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets.[4][9] The strategic placement of fluorine atoms allows for fine-tuning of the peptide's lipophilicity to optimize its pharmacokinetic and pharmacodynamic profile.[2]

Conformational Control and Binding Affinity

The rigid isoquinoline scaffold imposes significant conformational constraints on the peptide backbone, reducing its flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, resulting in higher binding affinity. Fluorine's unique electronic properties can also influence intramolecular and intermolecular interactions, further stabilizing a desired bioactive conformation.[1][10]

Probing Biological Systems with ¹⁹F NMR

The presence of the ¹⁹F nucleus, which is 100% abundant and has a high gyromagnetic ratio, provides a powerful spectroscopic handle for non-invasive in-vitro and in-vivo studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This allows for the investigation of peptide conformation, dynamics, and interactions with biological targets without the need for isotopic labeling.

Workflow for Solid-Phase Peptide Synthesis of a Fluorinated Isoquinoline-Containing Peptide

The following diagram illustrates the general workflow for the Fmoc-based solid-phase synthesis of a peptide incorporating a fluorinated isoquinoline amino acid.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 3. Coupling of First Standard Amino Acid Fmoc_Deprotection_1->Coupling_1 Capping_1 4. Capping (Optional) Coupling_1->Capping_1 Fmoc_Deprotection_2 5. Fmoc Deprotection Capping_1->Fmoc_Deprotection_2 Coupling_FIQ 6. Coupling of Fluorinated Isoquinoline Amino Acid Fmoc_Deprotection_2->Coupling_FIQ Capping_2 7. Capping (Optional) Coupling_FIQ->Capping_2 Fmoc_Deprotection_3 8. Fmoc Deprotection Capping_2->Fmoc_Deprotection_3 Coupling_2 9. Coupling of Subsequent Standard Amino Acid Fmoc_Deprotection_3->Coupling_2 Final_Deprotection 10. Final Fmoc Deprotection Coupling_2->Final_Deprotection Cleavage 11. Cleavage from Resin Final_Deprotection->Cleavage Purification 12. Purification and Analysis Cleavage->Purification

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 7-Fluoroisoquinoline-5-carboxylic acid in DMSO and water

Executive Summary: The "Brick Dust" Challenge 7-Fluoroisoquinoline-5-carboxylic acid presents a classic medicinal chemistry challenge often described as "brick dust."[1] Its high melting point (predicted >270°C based on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

7-Fluoroisoquinoline-5-carboxylic acid presents a classic medicinal chemistry challenge often described as "brick dust."[1] Its high melting point (predicted >270°C based on non-fluorinated analogs) and planar aromatic structure lead to high crystal lattice energy.[2][1][3] Furthermore, the molecule is amphoteric : it contains a basic isoquinoline nitrogen and an acidic carboxylic acid.[2][3]

At neutral pH, this molecule tends to exist as a zwitterion (net neutral charge with internal charge cancellation), which represents its point of minimum solubility (Isoelectric Point, pI).[2][3] To dissolve this compound, you must disrupt this stable crystal lattice using pH manipulation , dielectric constant matching , or complexation .[2][3]

Module 1: The Chemistry of Insolubility

To solve the problem, we must first visualize the species present in your solution.[2][3] The fluorine atom at position 7 is electron-withdrawing, which slightly lowers the


 of the isoquinoline nitrogen compared to the non-fluorinated parent, likely shifting the zwitterionic window slightly lower.[3]
The Zwitterionic Trap (Mechanism)[2]
  • Acidic Region (pH < 3): The nitrogen is protonated (

    
    ).[2][1][3] The molecule is a Cation .[2][1][3] High Solubility.
    
  • Neutral Region (pH 4–6): The nitrogen is protonated (

    
    ) AND the acid is deprotonated (
    
    
    
    ).[2][1][3] The molecule is a Zwitterion .[2][1][3] Lowest Solubility (Precipitation Risk).[2][1]
  • Basic Region (pH > 8): The nitrogen is neutral (

    
    ) and the acid is deprotonated (
    
    
    
    ).[2][1] The molecule is an Anion .[2][1][3] High Solubility.

Species_Distribution cluster_0 Solubility Profile vs. pH node_acid pH < 3 Cationic Form (Soluble) node_zwit pH 4 - 6 Zwitterionic Form (INSOLUBLE / PRECIPITATE) node_acid->node_zwit Deprotonation (-COOH) node_base pH > 8 Anionic Form (Soluble) node_zwit->node_base Deprotonation (-NH+)

Figure 1: The "U-Shaped" solubility curve.[1] Attempting to dissolve this compound in neutral water or unbuffered saline will force it into the insoluble zwitterionic state.[2]

Module 2: DMSO Stock Solution Optimization

Dimethyl sulfoxide (DMSO) is the standard solvent for stock solutions, but 7-fluoroisoquinoline-5-carboxylic acid can be stubborn even here due to


 stacking.[1]
Protocol A: Preparation of 50 mM Stock

Goal: Create a stable, clear stock solution free of "micro-seeds" that cause crashing later.

  • Solvent Choice: Use Anhydrous DMSO (Grade

    
     99.9%).[2][1][3]
    
    • Why: DMSO is hygroscopic.[2][1][3] Absorbed atmospheric water acts as an "anti-solvent" for this compound.[2][1][3]

  • Weighing: Weigh the solid into a glass vial (avoid plastic if heating is required).

  • Addition: Add DMSO to achieve 75% of final volume.

  • Disruption (The Critical Step):

    • Sonicate in a water bath at 40°C for 10–15 minutes.

    • Visual Check: Hold the vial up to a light source.[2][3] If the solution looks "hazy" or exhibits the Tyndall effect, micro-crystals remain.[2][3]

    • Heat: If haze persists, heat to 60°C with vortexing.[2][1][3] (The compound is thermally stable up to >200°C).[2][1][3]

  • Finalize: Top up to final volume with warm DMSO.

Storage: Aliquot immediately into small volumes to minimize freeze-thaw cycles. Store at -20°C.

Module 3: The Aqueous Transition (Dilution Strategy)

This is where 90% of experiments fail.[2][1][3] Adding the DMSO stock directly to PBS (pH 7.4) or water often causes immediate precipitation because the local concentration exceeds the solubility limit before mixing is complete.[2][1][3]

Protocol B: The "Shifted pH" Dilution

Instead of neutral buffers, use a buffer system that keeps the molecule charged.[2][3]

Target ConditionRecommended Buffer SystemMechanism
Acidic (Preferred) 0.1 M HCl or Acetate Buffer (pH 3.[1]0)Maintains Cationic state (

).[2][1][3] Most stable.[2][3]
Basic Tris-Glycine or Carbonate Buffer (pH 9.[2][1][3]0)Maintains Anionic state (

).[2][1][3]
Neutral (Risky) PBS (pH 7.[2][1][3]4) + Additives Requires Cosolvents (See below).[2][1][3]
Protocol C: Cosolvent Step-Down (For Neutral pH Assays)

If you must work at neutral pH (e.g., cell culture), you cannot rely on pH alone.[2][1][3] You must lower the dielectric barrier.[2][1][3]

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol .[2][1][3]

  • Slow Addition: Add this Intermediate dropwise to your agitated culture medium/buffer.[2][1][3]

  • Final Concentration: Ensure final DMSO is <0.5% (biological tolerance) and compound is <100

    
    .
    

Why this works: PEG-400 acts as a "bridge," coating the hydrophobic faces of the isoquinoline ring before it hits the high-polarity water environment.[1][3]

Module 4: Advanced Formulation (Cyclodextrins)

For in vivo studies or high-concentration aqueous needs (>1 mg/mL), simple cosolvents usually fail.[2][1][3] Use complexation.

Protocol D: HP-

-CD Encapsulation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, hiding the hydrophobic fluoroisoquinoline core inside a donut-shaped sugar ring.[1]
  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water.[2][1][3]
    
  • Acidification: Adjust vehicle pH to 3.0 using 1N HCl (This ensures the drug is cationic and helps initial dissolution).

  • Addition: Add solid drug slowly with vigorous stirring.

  • Neutralization (Optional): Once dissolved, slowly back-titrate to pH 5–6 with NaOH. The cyclodextrin often prevents precipitation even at the zwitterionic pH.[2][3]

  • Filtration: Sterile filter (0.22

    
    ).
    

Workflow_Logic start Start: Solid Compound check_dmso Soluble in DMSO @ 50mM? start->check_dmso heat Heat (60°C) + Sonicate check_dmso->heat No/Hazy check_water Target Aqueous pH? check_dmso->check_water Yes (Clear) heat->check_dmso acid_path pH < 3 (Acidic) check_water->acid_path base_path pH > 8 (Basic) check_water->base_path neut_path pH 4-7 (Neutral) check_water->neut_path sol_acid Dissolve in 0.1N HCl (Cationic Form) acid_path->sol_acid sol_base Dissolve in 0.1N NaOH (Anionic Form) base_path->sol_base complex Use 20% HP-beta-CD or PEG-400 Cosolvent neut_path->complex

Figure 2: Decision Matrix for solubilization based on experimental requirements.

Troubleshooting & FAQ

Q: My solution turned cloudy immediately upon adding water. Can I save it? A: Usually, no.[2][3] Once the "brick dust" aggregates form, they are thermodynamically very stable.[2][3] However, you can try adding 1-2 drops of 1N NaOH or HCl (depending on which direction moves you away from pH 5.[1][3]5) and vortexing.[2][1][3] If it doesn't clear instantly, discard and restart using Protocol B.

Q: Can I use ethanol instead of DMSO? A: Isoquinoline carboxylic acids generally have poor solubility in pure ethanol.[2][1][3] DMSO or NMP (N-Methyl-2-pyrrolidone) are superior due to their higher dipole moments.[1]

Q: Does the fluorine atom change the protocol compared to normal Isoquinoline-5-carboxylic acid? A: Yes. The fluorine atom makes the molecule more lipophilic (hydrophobic).[2][1][3] You may require slightly higher concentrations of cyclodextrin (Protocol D) or PEG-400 compared to the non-fluorinated analog.[1][3]

References
  • Solubility of Isoquinoline Derivatives

    • General Properties of Isoquinoline-5-carboxylic acid.[1][3] (n.d.). Sigma-Aldrich.[2][3] Retrieved from [1]

    • Note: Used as the primary structural analog for physical property estimation.[2][1][3]

  • Zwitterionic Drug Solubility & pKa

    • Avdeef, A. (2003).[2][1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[2][3] (Standard text on pKa-dependent solubility profiles).

    • Bergström, C. A., et al. (2016).[2][1][3] Molecular dissolution of zwitterionic compounds.[2][1][3][4]Journal of Pharmaceutical Sciences.

  • Cosolvent & Cyclodextrin Protocols

    • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][1][3]Journal of Pharmacy and Pharmacology.

    • DMSO Solubility Guidelines. (2024).[2][3][5] Gaylord Chemical.[2][3] (Industry standard for DMSO handling).[2][1][3]

Sources

Optimization

Troubleshooting low yields in 7-Fluoroisoquinoline-5-carboxylic acid synthesis

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 7-Fluoroisoquinoline-5-carboxylic acid. We will explore the underly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 7-Fluoroisoquinoline-5-carboxylic acid. We will explore the underlying chemical principles behind common failures and provide actionable, field-proven solutions to optimize your synthetic route.

Introduction: The Challenge of the Deactivated Ring

The synthesis of 7-Fluoroisoquinoline-5-carboxylic acid presents a significant challenge primarily due to the electronic properties of its substituents. The fluorine atom at the 7-position is a strongly electron-withdrawing group, which deactivates the benzene ring. This deactivation hinders the key intramolecular electrophilic aromatic substitution step that is central to many classical isoquinoline synthesis methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2][3][4] Consequently, reactions that proceed smoothly with electron-rich or neutral aromatic systems often fail or result in disappointingly low yields with this substrate.

This guide is structured to address these specific challenges in a practical, question-and-answer format, followed by detailed protocols and alternative strategies.

Part 1: Troubleshooting Guide for Classical Synthesis Routes

This section addresses common failures when attempting to construct the 7-fluoroisoquinoline core via established methods.

Bischler-Napieralski Reaction Route

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[5] For the target molecule, this would typically start from an N-acyl derivative of 2-(3-fluoro-5-formylphenyl)ethan-1-amine or a related precursor.

Q1: My Bischler-Napieralski cyclization is failing or my yield is less than 10%. What is the primary cause and how can I fix it?

A1: The primary cause is insufficient electrophilic driving force to overcome the deactivation of the aromatic ring by the fluorine substituent.[1][2] Standard dehydrating agents like phosphorus oxychloride (POCl₃) alone are often too weak.[6]

Solutions:

  • Intensify Dehydrating Conditions: The most effective solution is to use a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) dissolved in refluxing POCl₃ is significantly more powerful and can drive the cyclization of deactivated substrates.[1][2] This mixture generates a pyrophosphate intermediate, which is a superior leaving group.[6]

  • Increase Reaction Temperature: If using POCl₃, switching to a higher-boiling point solvent such as toluene or xylene can increase the reaction rate.[1][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture to higher temperatures than conventional methods.[7] Optimization studies have shown that temperatures of 140°C for 30 minutes can be effective.[7]

Q2: I am observing significant formation of a styrene-like byproduct instead of my desired dihydroisoquinoline. What is this side reaction and how can it be suppressed?

A2: This is likely due to a retro-Ritter reaction, a known side reaction in Bischler-Napieralski chemistry, especially when nitrilium salt intermediates are formed.[2][6] The formation of a conjugated system can favor this elimination pathway.

Solutions:

  • Use a Nitrile Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2] However, this may not be practical depending on the required nitrile.

  • Modify the Activating Agent: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the specific pathway leading to the retro-Ritter elimination.[2]

Pomeranz-Fritsch Reaction Route

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from an appropriately substituted benzaldehyde and an aminoacetaldehyde acetal.[8][9][10]

Q3: My Pomeranz-Fritsch cyclization using concentrated sulfuric acid is giving a complex mixture of products with very little of the desired isoquinoline. Why?

A3: Strong mineral acids like concentrated H₂SO₄ can cause charring, sulfonation of the activated ring (if any), and other side reactions, especially with extended heating times required for deactivated substrates.[8] The presence of a halogen substituent often requires higher temperatures, exacerbating these side reactions.[8]

Solutions:

  • Switch to Polyphosphoric Acid (PPA): PPA is an excellent alternative dehydrating and cyclizing agent that often gives cleaner reactions and better yields than sulfuric acid for moderately deactivated systems.

  • Employ Trifluoroacetic Anhydride (TFAA): TFAA has been used successfully as a Lewis acid promoter for this reaction.[10]

  • Consider a Two-Step Procedure: Isolate the benzalaminoacetal intermediate first. Purifying it before the cyclization step can prevent side reactions from impurities in the initial condensation.

Part 2: Alternative Strategy: Late-Stage Functionalization

When direct construction of the fully substituted isoquinoline core is low-yielding, a more robust strategy is to synthesize a simpler, more accessible isoquinoline and introduce the required functional groups in later steps. A plausible route involves the synthesis of 7-fluoroisoquinoline and subsequent introduction of the C5-carboxylic acid.

Q4: Direct cyclization is proving inefficient. How can I implement a late-stage functionalization strategy?

A4: A highly effective approach is to synthesize 7-fluoro-5-cyanoisoquinoline and then hydrolyze the nitrile to the desired carboxylic acid. The cyano group can be introduced via a Sandmeyer reaction from a 5-amino-7-fluoroisoquinoline intermediate or via palladium-catalyzed cyanation of a 5-bromo-7-fluoroisoquinoline. The hydrolysis of the nitrile is a reliable and typically high-yielding final step.

G cluster_0 Synthetic Pathway A Starting Material (e.g., 3-Fluoroaniline derivative) B Build Isoquinoline Core (e.g., 7-Fluoro-5-bromo-isoquinoline) C Cyanation Reaction (e.g., Pd-catalyzed) D 7-Fluoro-5-cyanoisoquinoline (Key Intermediate) E Nitrile Hydrolysis (Acid or Base catalyzed) F Final Product (7-Fluoroisoquinoline-5-carboxylic acid)

Part 3: Key Experimental Protocols

Protocol 1: Robust Bischler-Napieralski Cyclization for Deactivated Substrates

This protocol utilizes enhanced conditions to promote the cyclization of an electron-deficient β-arylethylamide.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add phosphorus pentoxide (P₂O₅, 2.0 equivalents) to phosphorus oxychloride (POCl₃, 10-15 volumes). The mixture will become hot.

  • Substrate Addition: Once the P₂O₅ has largely dissolved, add the N-acyl-β-(3-fluorophenyl)ethylamide precursor (1.0 equivalent) portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 107-110°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a cold concentrated NaOH or NH₄OH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude 3,4-dihydroisoquinoline can be purified by column chromatography. This intermediate will require subsequent oxidation (e.g., with Pd/C in a high-boiling solvent or with MnO₂) to yield the aromatic isoquinoline.

Protocol 2: Hydrolysis of 7-Fluoro-5-cyanoisoquinoline

This protocol describes the conversion of the key nitrile intermediate to the final carboxylic acid product.

  • Reaction Setup: In a round-bottom flask, suspend 7-fluoro-5-cyanoisoquinoline (1.0 equivalent) in a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of substrate).

  • Heating: Heat the mixture to reflux (120-140°C) using an oil bath. The solid should dissolve as the reaction proceeds. Maintain reflux for 6-18 hours, monitoring for the disappearance of the starting material by TLC.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate as the sulfate salt.

  • Isolation: Carefully adjust the pH of the cold mixture to 3-4 using a concentrated NaOH or NH₄OH solution. The free carboxylic acid will precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[11]

Part 4: Data Summary and Troubleshooting Logic

Table 1: Troubleshooting Summary
Problem Observed Probable Cause Recommended Solution(s) Relevant Reaction
No or low conversion in cyclizationInsufficient electrophilicity due to F-deactivation.[1]Use stronger dehydrating agents (P₂O₅/POCl₃); Increase temperature; Use microwave heating.[2][6][7]Bischler-Napieralski
Complex mixture/charringReaction conditions too harsh (e.g., conc. H₂SO₄).Switch to milder acids like Polyphosphoric Acid (PPA) or use Lewis acids (TFAA).[8][10]Pomeranz-Fritsch
Styrene byproduct formationRetro-Ritter side reaction.[2][6]Use a nitrile solvent or modify the activating agent (e.g., oxalyl chloride).[2]Bischler-Napieralski
Incomplete nitrile hydrolysisInsufficient reaction time or temperature.Increase reflux time; Ensure temperature is adequate for the strong acid mixture.Hydrolysis
Difficulty purifying final productContamination with inorganic salts.Ensure thorough washing of the precipitated product with cold deionized water after pH adjustment.Hydrolysis

// Nodes start [label="Low Yield of\n7-Fluoroisoquinoline-5-carboxylic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_step [label="Which step is failing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular Cyclization\n(e.g., Bischler-Napieralski)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Nitrile Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Cyclization Troubleshooting cause_deactivation [label="Cause: Ring Deactivation\nby Fluorine", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution 1:\nIncrease Reagent Strength\n(P₂O₅ in POCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution 2:\nIncrease Temperature\n(High-boiling solvent or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Solution 3:\nChange Strategy\n(Late-stage functionalization)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hydrolysis Troubleshooting cause_hydrolysis [label="Cause: Incomplete Reaction", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_h1 [label="Solution:\nIncrease Reaction Time\nand/or Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_step; check_step -> cyclization [label="Cyclization Step"]; check_step -> hydrolysis [label="Final Hydrolysis"];

cyclization -> cause_deactivation; cause_deactivation -> solution1; cause_deactivation -> solution2; cause_deactivation -> solution3;

hydrolysis -> cause_hydrolysis; cause_hydrolysis -> solution_h1; } enddot Caption: A decision tree for troubleshooting low-yield synthesis.

References

  • BenchChem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Georgiy, K., et al. (2016).
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • ResearchGate. (2016).
  • Wikipedia. Bischler–Napieralski reaction.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry.
  • Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
  • Centurion University. Synthesis of isoquinolines. CUTM Courseware.
  • PMC.
  • Movassaghi, M., & Schmidt, M. A. (2007).
  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
  • Cambridge University Press. Pomeranz-Fritsch Reaction.
  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.
  • Wikipedia. Pomeranz–Fritsch reaction.
  • BenchChem. Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.

Sources

Troubleshooting

Removing palladium impurities from 7-Fluoroisoquinoline-5-carboxylic acid products

Technical Support Center: Palladium-Free 7-Fluoroisoquinoline-5-carboxylic acid Welcome to the technical support center for the purification of 7-Fluoroisoquinoline-5-carboxylic acid. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Free 7-Fluoroisoquinoline-5-carboxylic acid

Welcome to the technical support center for the purification of 7-Fluoroisoquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to synthesize this valuable compound and require methods to remove residual palladium to meet stringent purity requirements.

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecules.[1][2] However, the removal of the palladium catalyst from the final active pharmaceutical ingredient (API) is a critical challenge.[3][4] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the FDA, following ICH Q3D guidelines, have established strict limits on elemental impurities, often requiring palladium levels to be below 5-10 ppm for oral medications.[1][4][5]

The unique structure of 7-Fluoroisoquinoline-5-carboxylic acid, containing both a basic nitrogen heterocycle and an acidic carboxylic acid, can present specific challenges. These functional groups can chelate with palladium, making its removal more difficult than from a neutral, monofunctional molecule.[6] This guide provides a structured approach to troubleshooting and resolving palladium contamination issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of 7-Fluoroisoquinoline-5-carboxylic acid in a question-and-answer format.

Question 1: My initial workup (extraction, crystallization) isn't lowering the palladium levels sufficiently. What should I try next?

Answer: Standard purification methods like crystallization and extraction often fail to remove palladium to the required low-ppm levels, especially when the API can coordinate with the metal.[4][7] In some cases, crystallization can even concentrate the metal within the crystal lattice.[4] Your next step should be to employ a metal scavenger .

Metal scavengers are solid-supported reagents with functional groups that have a high affinity for palladium, binding it so it can be removed by simple filtration.[8] This approach is highly selective and typically results in minimal loss of your valuable product.[9]

Question 2: There are many types of palladium scavengers. Which one is best for my compound, which has a carboxylic acid?

Answer: The presence of a carboxylic acid and a nitrogen heterocycle means you need a scavenger that is effective under a range of pH conditions and won't be "poisoned" by your product. For a molecule like 7-Fluoroisoquinoline-5-carboxylic acid, scavengers with soft nucleophilic groups that bind strongly to soft electrophiles like palladium are ideal.

Recommended Scavengers:

  • Thiourea-based Scavengers (e.g., QuadraPure™ TU): These are highly effective for palladium removal.[10][11][12] The thiourea moiety is a strong binder for palladium and can be used in a variety of organic solvents.[12]

  • Trimercaptotriazine (TMT)-based Scavengers (e.g., Biotage® MP-TMT): TMT-functionalized resins are among the most effective and widely used scavengers for palladium, capable of reducing levels by a factor of 100-1000.[13][14][15] They are effective for both Pd(0) and Pd(II) species and work well in solvents like THF, acetonitrile, and toluene.[13][15]

The choice between them can depend on kinetics, cost, and the specific form of palladium in your reaction mixture. It is often beneficial to screen a small panel of scavengers to find the optimal one for your specific process.[1][15]

Question 3: I've tried a scavenger, but the palladium levels are still too high. How can I improve the scavenger's performance?

Answer: If a scavenger is underperforming, you can optimize several parameters:

  • Increase Equivalents: A typical starting point is 3–5 equivalents of the scavenger relative to the palladium content.[13][14] If removal is incomplete, increasing the equivalents can drive the binding equilibrium towards the scavenged palladium.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of scavenging. However, always check the thermal stability of your product first.

  • Increase Reaction Time: Scavenging can take anywhere from a few hours to 24 hours.[13][14] If you are not reaching the desired purity, extending the stirring time may be necessary.

  • Solvent Choice: The solvent can impact the swelling of polymer-based scavengers and the accessibility of their binding sites.[14] Ensure you are using a compatible solvent as specified by the manufacturer.

  • Agitation: For solid-supported scavengers, vigorous stirring is crucial to ensure good mass transfer and efficient contact between the scavenger and the palladium in solution.

Question 4: I am concerned about losing my product to non-specific binding on the scavenger. Is activated carbon a good alternative?

Answer: Activated carbon is a cost-effective option and can be effective for palladium removal.[3][16][17] However, it is a less selective adsorbent and can lead to significant product loss due to non-specific binding, sometimes as high as 0.6 g of product per gram of carbon.[3] This is a particular risk with planar, aromatic molecules like your isoquinoline derivative.

For high-value APIs, a more selective, functionalized scavenger is often preferred to maximize yield.[3] If you do use activated carbon, you will need to carefully optimize the amount used and the treatment time to balance palladium removal with product recovery.

Question 5: How do I accurately measure my palladium levels to confirm the success of my purification?

Answer: The standard and most reliable method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[5][18][19][20] This technique offers the high sensitivity required to detect palladium down to parts-per-billion (ppb) levels.[21][22] It is essential for final quality control to ensure your product meets regulatory standards.[5][19]

Visualizing the Workflow

Decision-Making for Palladium Removal

The following diagram outlines a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow cluster_0 Initial Purification & Analysis cluster_1 Scavenging Strategy cluster_2 Validation & Final Product Start Crude Product with Pd Initial_Workup Standard Workup (Extraction, Crystallization) Start->Initial_Workup ICP_MS_1 ICP-MS Analysis (Measure Initial Pd ppm) Initial_Workup->ICP_MS_1 Check_Pd_1 Pd > 10 ppm? ICP_MS_1->Check_Pd_1 Select_Scavenger Select Scavenger (e.g., MP-TMT, QuadraPure TU) Check_Pd_1->Select_Scavenger Yes Final_Product Purified Product Check_Pd_1->Final_Product No Scavenging_Process Batch Scavenging (Stir with scavenger) Select_Scavenger->Scavenging_Process Filtration Filtration Scavenging_Process->Filtration ICP_MS_2 Final ICP-MS Analysis Filtration->ICP_MS_2 Check_Pd_2 Pd < 10 ppm? ICP_MS_2->Check_Pd_2 Check_Pd_2->Final_Product Yes Optimize Optimize Scavenging (Time, Temp, Equivalents) Check_Pd_2->Optimize No Optimize->Scavenging_Process

Caption: Workflow for palladium impurity removal and validation.

Mechanism of Palladium Scavenging

This diagram illustrates the chelation of a palladium (II) species by a thiourea-functionalized resin.

Sources

Optimization

Overcoming steric hindrance at the 5-position of 7-fluoroisoquinoline

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #ISOQ-7F-C5-STERIC Topic: Overcoming Steric Hindrance at the 5-Position of 7-Fluoroisoquinoline Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #ISOQ-7F-C5-STERIC Topic: Overcoming Steric Hindrance at the 5-Position of 7-Fluoroisoquinoline Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne

Issue Diagnostic & Chemical Analysis

User Problem: You are attempting to functionalize the 5-position of a 7-fluoroisoquinoline scaffold but are encountering low yields, regioselectivity issues (C8 or C1 reaction), or lack of reactivity due to steric hindrance.

Root Cause Analysis: The 5-position of isoquinoline presents a unique "perfect storm" of steric and electronic barriers, exacerbated by the 7-fluoro substituent:

  • Peri-Interaction (The Steric Wall): The C5 position is spatially proximate to the C4-hydrogen. This peri-interaction creates a significant steric barrier for incoming electrophiles or catalysts, often deflecting reactivity to the more accessible C8 or C1 positions.

  • Electronic Conflict (The 7-F Effect):

    • Inductive Withdrawal (-I): The 7-fluoro group strongly withdraws electron density, deactivating the entire benzenoid ring towards Electrophilic Aromatic Substitution (SEAr).

    • Directing Confusion: While Fluorine is typically an ortho/para director, the ortho positions (C6 and C8) are sterically or electronically compromised. C5 is para to the Fluorine, making it electronically favorable for SEAr, but the peri-strain often overrides this electronic advantage.

  • Competitive C-H Acidity: In metalation protocols (e.g., lithiation), the C1 proton is the most acidic (

    
    ), followed by C8 (due to the ortho-F directing effect). C5 is the least kinetically accessible site.
    

Strategic Decision Matrix

Before selecting a protocol, determine your constraints using the logic flow below.

DecisionTree Start Start: 5-Functionalization of 7-Fluoroisoquinoline Scaffold Is the Isoquinoline ring already synthesized? Start->Scaffold Scale Scale of Reaction? Scaffold->Scale Yes MethodC Method C: De Novo Synthesis (Pomeranz-Fritsch/Bischler-Napieralski) Scaffold->MethodC No MethodA Method A: Template-Directed C-H Activation (High Selectivity, Precious Metal) Scale->MethodA mg to gram scale MethodB Method B: Reduction-Oxidation Sequence (Robust, Multi-step) Scale->MethodB >10g / Industrial MethodA->MethodB If catalyst fails

Figure 1: Strategic workflow for selecting the optimal functionalization pathway.

Resolution Protocols

Protocol A: Template-Assisted Distal C-H Activation (Recommended)

Best for: Late-stage functionalization, medicinal chemistry scales.

To overcome the peri-steric hindrance, you must use a Transient Directing Group (TDG) or a template that coordinates the Isoquinoline Nitrogen and "reaches" around to the C5 position, delivering the catalyst intramolecularly.

The Solution: Use a U-shaped nitrile-based or amino-acid derived template with a Palladium or Rhodium catalyst.

Step-by-Step Workflow:

  • Template Formation: React the 7-fluoroisoquinoline with a template molecule (e.g., a substituted salicylic acid derivative or a specific nitrile-silicon tether) that reversibly binds to N2.

  • C-H Activation:

    • Catalyst: Pd(OAc)₂ (5-10 mol%)

    • Ligand: N-protected amino acid (e.g., Ac-Gly-OH) acts as a crucial proton shuttle.

    • Oxidant: AgOAc or Ag₂CO₃ (2 equiv).

    • Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the transition state.

  • Mechanism: The template forces the Pd center into the "bay" region. The 7-F para-directing effect now synergizes with the template to favor C5 over C8.

ParameterSpecificationNote
Temperature 90–110 °CRequired to overcome activation energy of deactivated ring.
Selectivity >20:1 (C5:C8)Template geometry prevents C8 insertion.
Yield Target 55–75%Lower yields expected due to 7-F deactivation.

Technical Insight: Standard directing groups favor C1 (alpha). You must use a "distal" directing template (Type D template in literature) to hit C5. See Mandal et al. for template designs [1].

Protocol B: The "Reduction-Functionalization-Oxidation" Bypass

Best for: Large scale, avoiding expensive catalysts, high steric bulk electrophiles.

If the peri-hydrogen at C4 is the problem, remove the peri-interaction by changing the hybridization of C4 from


 to 

.

Step-by-Step Workflow:

  • Reduction: Reduce 7-fluoroisoquinoline to 7-fluoro-1,2,3,4-tetrahydroisoquinoline (THIQ) using NaBH₃CN in acetic acid or catalytic hydrogenation.

    • Why? The THIQ ring is flexible (puckered). The C4 protons are no longer planar with C5, drastically reducing steric hindrance.

  • Protection: Protect the Nitrogen (e.g., N-Boc or N-Acetyl) to prevent N-alkylation.

  • Functionalization (SEAr): Perform your desired substitution (e.g., Bromination, Nitration).

    • Chemistry: The 7-F group directs para to C5. The N-protecting group (if amide) is moderately directing.

    • Result: Electrophiles attack C5 readily without the "rigid wall" of the aromatic isoquinoline.

  • Aromatization: Deprotect and re-oxidize using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C with heat to restore the isoquinoline core.

ReactionScheme IsoQ 7-F-Isoquinoline (Planar, Steric Clash) THIQ 7-F-THIQ (Flexible, No Clash) IsoQ->THIQ Reduction (NaBH3CN) Func 5-Substituted THIQ THIQ->Func SEAr (Br2/HNO3) (Para to F) Final 5-Substituted 7-F-Isoquinoline Func->Final Oxidation (DDQ)

Figure 2: The Reduction-Oxidation bypass strategy.

Protocol C: De Novo Synthesis (Pomeranz-Fritsch)

Best for: When C5 substituent is sensitive or extremely bulky.

Instead of fighting the scaffold, build it.

  • Starting Material: 3-fluoro-5-substituted benzaldehyde.

  • Condensation: React with aminoacetaldehyde diethyl acetal to form the imine.

  • Cyclization: Acid-mediated cyclization (H₂SO₄/P₂O₅).

    • Selectivity: The cyclization occurs para to the Fluorine (activating position), naturally forming the 7-fluoro-5-substituted isoquinoline.

    • Advantage:[1][2][3] Zero steric hindrance issues because the bond is formed during ring closure [4].

Troubleshooting & FAQs

Q1: I tried direct lithiation (n-BuLi), but I only got the C1 or C8 product. Why? A: This is expected. C1 is the most acidic proton (


). If you block C1, the Lithium coordinates to the Fluorine at C7 and directs metalation to the ortho position (C8).
Fix: To hit C5 via lithiation, you must use a halogen dance  strategy (start with 6-bromo-7-fluoroisoquinoline) or switch to Protocol A (Transition Metal Catalysis).

Q2: My Suzuki coupling at C5 (using 5-bromo-7-fluoroisoquinoline) is stalling. A: The oxidative addition step is likely successful, but the reductive elimination or transmetalation is blocked by the C4-H peri-interaction. Fix: Use smaller phosphine ligands (e.g., P(t-Bu)₃ is too bulky; try XPhos or SPhos which are designed for hindered couplings). Alternatively, increase reaction temperature to >110°C in a sealed tube.

Q3: Can I use Iridium-catalyzed borylation? A: Standard Ir-borylation is sterically driven and usually avoids the peri-positions (C4/C5). It will likely borylate C3. Fix: You would need a specific directing group at C6 (unlikely) or use the N-oxide strategy to alter the sterics, but this is less reliable than Protocol A [2].

References

  • Mandal, A., et al. (2018). "Engineering Isoquinoline-Derived Directing Template for Distal C5–H Functionalization." Journal of the American Chemical Society.

  • Liao, K., et al. (2018).[4] "Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C-H bonds." Nature Chemistry.[4]

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews.

  • Wang, X., et al. (2021). "Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids." Beilstein Journal of Organic Chemistry.

  • Labre, F., et al. (2016). "Regioselective Functionalization of Quinolines through C-H Activation." Molecules.

Disclaimer: These protocols involve hazardous chemicals (HFIP, strong acids, organometallics). Always perform a risk assessment before experimentation.

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of 7-Fluoroisoquinoline-5-carboxylic Acid

Topic: Stability of 7-Fluoroisoquinoline-5-carboxylic acid under basic hydrolysis conditions From: Senior Application Scientist, Chemical Stability Unit To: R&D Teams, Process Chemistry Groups Subject: Troubleshooting St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 7-Fluoroisoquinoline-5-carboxylic acid under basic hydrolysis conditions

From: Senior Application Scientist, Chemical Stability Unit To: R&D Teams, Process Chemistry Groups Subject: Troubleshooting Stability & Isolation during Basic Hydrolysis

Executive Summary: The Stability Profile

You are likely working with 7-Fluoroisoquinoline-5-carboxylic acid (or its ester precursors). The central question concerning this molecule is the competition between desired hydrolysis (of an ester/nitrile) and undesired nucleophilic aromatic substitution (SNAr) of the fluorine atom.

The Expert Verdict: Under standard basic hydrolysis conditions (e.g., LiOH/NaOH at 20–60°C), the 7-fluoro substituent is chemically stable.

The "Why" (Mechanistic Insight): While fluorine is a viable leaving group in SNAr reactions, this pathway requires strong electron-withdrawing groups (EWGs) in the ortho or para positions to stabilize the Meisenheimer complex intermediate.

  • Regiochemistry: The 5-carboxylic acid group is meta to the 7-fluoro group (1,3-relationship on the benzenoid ring). It cannot participate in resonance stabilization of the negative charge resulting from hydroxide attack at C-7.

  • Electronic Deactivation: In basic media, the carboxylic acid exists as the carboxylate anion (

    
    ). This species is electron-rich and repels the nucleophilic hydroxide ion, further deactivating the ring toward SNAr.
    

Risk Factor: The primary failure mode is not degradation, but incorrect isolation due to the molecule's amphoteric nature (Isoquinoline Nitrogen + Carboxylic Acid).

Critical Troubleshooting (Q&A)

Issue 1: "I hydrolyzed the ester, but I recovered no precipitate upon acidification."

Diagnosis: You likely over-acidified the solution. Explanation: This molecule is amphoteric.

  • pH > 8: Exists as a soluble carboxylate anion (

    
    ).
    
  • pH < 2: Exists as a soluble isoquinolinium cation (

    
    ).
    
  • Target: You must target the Isoelectric Point (pI) , where the net charge is zero (Zwitterion or neutral form), to induce precipitation. Solution: Carefully adjust the pH to the range of 4.0 – 5.0 . Do not simply add "excess HCl." Use a pH meter and stop exactly when precipitation maximizes.

Issue 2: "The reaction mixture turned dark brown/black."

Diagnosis: Oxidative degradation of the isoquinoline ring. Explanation: Isoquinolines are electron-deficient heterocycles. While stable to hydrolysis, they are prone to oxidation (N-oxide formation) or polymerization under vigorous aerobic basic conditions (e.g., refluxing NaOH in air). Solution:

  • Degas your solvents: Sparge water/THF with Nitrogen or Argon before use.

  • Lower the Temperature: Hydrolysis of the ester at C-5 is facile. Run at Room Temperature (RT). Only heat to 40°C if conversion is stalled.

Issue 3: "Is my Fluorine atom falling off (Defluorination)?"

Diagnosis: Unlikely, but possible under forcing conditions (e.g., >100°C, strong alkoxides). Verification:

  • Check 19F NMR: The starting material and product should both show a distinct fluorine signal. If the signal disappears or shifts significantly (to ~ -120 ppm indicative of inorganic fluoride), degradation occurred.

  • Check MS: Look for the mass shift of [M - 18] (OH replacing F). Solution: Switch from NaOH to LiOH (milder Lewis acid character) and use a THF/Water mixture to keep the system homogenous but gentle.

Optimized Experimental Protocol

Protocol: Controlled Hydrolysis of Methyl 7-fluoroisoquinoline-5-carboxylate This protocol prioritizes Fluorine retention and yield.

ParameterSpecificationReason
Solvent System THF : Water (3:1)Solubilizes the organic ester while providing water for hydrolysis.
Base LiOH·H2O (1.5 – 2.0 equiv)Milder cation than Na/K; prevents aggregation.
Temperature 20°C – 25°CPrevents thermal degradation/ring opening.
Time 2 – 4 HoursSufficient for ester cleavage; minimizes exposure.
Workup pH 4.5 ± 0.2 CRITICAL: Targets the isoelectric point for precipitation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the ester in THF (approx. 5-10 mL/mmol).

  • Addition: Add a solution of LiOH (2.0 eq) in water. The mixture should be homogenous.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS until the ester is consumed.

  • Quench: Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

  • Isolation (The Critical Step):

    • Cool the remaining aqueous solution to 0°C.

    • Dropwise add 1M HCl while monitoring pH.

    • STOP adding acid when pH reaches 4.5 .

    • Stir for 30 mins to allow the zwitterion to crystallize.

    • Filter the white/off-white solid and wash with cold water (pH 4.5) and then diethyl ether.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Stability Logic

This diagram illustrates the competition between the desired hydrolysis and the unlikely SNAr side reaction.

StabilityPathways Ester Methyl 7-fluoroisoquinoline- 5-carboxylate (Starting Material) Intermediate Carboxylate Anion (Stable Intermediate) Ester->Intermediate LiOH / THF / H2O (Hydrolysis) Product 7-Fluoroisoquinoline- 5-carboxylic acid (Target Product) Intermediate->Product Acidification to pH 4.5 (Precipitation) SideProduct 7-Hydroxyisoquinoline (Defluorinated Impurity) Intermediate->SideProduct Forcing Conditions (>100°C, Strong Base) S_NAr Attack

Figure 1: Reaction pathway showing the stability of the 7-Fluoro group under mild conditions due to electronic deactivation by the carboxylate anion.

Diagram 2: Isolation Workflow (Isoelectric Point Strategy)

This flowchart guides the user through the pH-critical isolation process.

WorkupFlow Step1 Reaction Mixture (pH > 12, Soluble Anion) Step2 Remove Organic Solvent (Rotary Evap) Step1->Step2 Decision Acidify with 1M HCl Step2->Decision FailLow pH < 2.0 (Soluble Cation Form) NO PRECIPITATE Decision->FailLow Too much acid Success pH = 4.5 (Neutral Zwitterion) PRECIPITATE FORMS Decision->Success Stop at target pH

Figure 2: Isolation workflow emphasizing the narrow pH window required to recover the amphoteric product.

References & Authoritative Sources

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Establishes the requirement for ortho/para activation for SNAr).

    • Source:

  • Isoquinoline Chemistry & Numbering:

    • IUPAC Nomenclature of Organic Chemistry. (Verifies the 5- and 7-position relationship).

    • Source:

  • Hydrolysis of Heterocyclic Esters:

    • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. (Standard protocols for LiOH hydrolysis).

    • Source:

  • Amphoteric Properties of Isoquinoline Carboxylic Acids:

    • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. (pKa data for isoquinolines).

    • Source:

Reference Data & Comparative Studies

Validation

The Analytical Lens: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Fluoroisoquinoline-5-carboxylic Acid

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide unparalleled insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-Fluoroisoquinoline-5-carboxylic acid, a heterocyclic compound of significant interest due to its potential applications as a versatile building block in medicinal chemistry.

This document will serve as a practical resource for researchers, scientists, and drug development professionals. We will dissect the predicted spectral features of this molecule, comparing them with foundational isoquinoline and related substituted analogues. The causality behind the observed chemical shifts and coupling constants will be explored, grounded in the fundamental principles of substituent effects. Furthermore, this guide will present a standardized protocol for sample preparation and data acquisition, ensuring the reproducibility and integrity of experimental results.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the standard IUPAC numbering for the isoquinoline ring system is adopted for 7-Fluoroisoquinoline-5-carboxylic acid.

Caption: Molecular structure and numbering of 7-Fluoroisoquinoline-5-carboxylic acid.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 7-Fluoroisoquinoline-5-carboxylic acid is anticipated to exhibit a series of distinct signals in the aromatic region, in addition to a characteristic downfield signal for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, the fluorine atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 7-Fluoroisoquinoline-5-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-1~9.3 - 9.5s-Deshielded due to proximity to the electronegative nitrogen atom.
H-3~8.6 - 8.8d³J(H3-H4) ≈ 5-6Adjacent to the nitrogen atom, leading to a downfield shift.
H-4~7.8 - 8.0d³J(H3-H4) ≈ 5-6Influenced by the adjacent nitrogen and the fused benzene ring.
H-6~8.2 - 8.4d⁴J(H6-F7) ≈ 2-3Ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. Coupled to the fluorine at C7.
H-8~7.6 - 7.8d³J(H8-F7) ≈ 8-10Meta to the carboxylic acid group and ortho to the fluorine atom, resulting in a complex interplay of electronic effects and a characteristic ortho H-F coupling.
-COOH> 12br s-Highly deshielded and often broad due to hydrogen bonding and chemical exchange.[1]

The presence of the fluorine atom at the C-7 position introduces characteristic spin-spin coupling with the neighboring protons, H-6 and H-8. The magnitude of the through-bond J-coupling is dependent on the number of intervening bonds, with the ortho coupling (³J(H8-F7)) expected to be significantly larger than the meta coupling (⁴J(H6-F7)).

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment. The electron-withdrawing substituents (fluorine and carboxylic acid) and the nitrogen atom will exert a significant influence on the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Fluoroisoquinoline-5-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~152 - 155Deshielded by the adjacent nitrogen atom.
C-3~143 - 146Also deshielded by the nitrogen atom.
C-4~122 - 125Less affected by the nitrogen compared to C-1 and C-3.
C-4a~135 - 138Bridgehead carbon influenced by both rings.
C-5~130 - 133Attached to the electron-withdrawing carboxylic acid group.
C-6~125 - 128Ortho to the carboxylic acid and meta to the fluorine.
C-7~160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)Directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a characteristic large one-bond C-F coupling.
C-8~115 - 118 (d, ²J(C-F) ≈ 20-25 Hz)Ortho to the fluorine atom, experiencing a shielding effect and a two-bond C-F coupling.
C-8a~148 - 151Bridgehead carbon adjacent to the nitrogen atom.
-COOH~165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.

The most notable feature in the ¹³C NMR spectrum will be the signal for C-7, which is expected to be a doublet with a large coupling constant (¹J(C-F)) due to the direct attachment to the fluorine atom. Smaller C-F couplings (²J and ³J) are also anticipated for the adjacent carbons.

Comparison with Alternative Compounds

To contextualize the spectral features of 7-Fluoroisoquinoline-5-carboxylic acid, a comparison with unsubstituted isoquinoline and 5-isoquinolinecarboxylic acid is instructive.

  • Isoquinoline: The protons in the pyridine ring (H-1 and H-3) are the most deshielded. The introduction of the fluorine at C-7 and the carboxylic acid at C-5 in our target molecule is expected to shift all aromatic proton signals further downfield due to their electron-withdrawing nature.

  • 5-Isoquinolinecarboxylic Acid: Compared to this analogue, the presence of the fluorine atom at C-7 in 7-Fluoroisoquinoline-5-carboxylic acid will introduce H-F and C-F couplings, providing an additional layer of structural confirmation. The fluorine will also induce notable changes in the chemical shifts of H-6, H-8, C-6, C-7, and C-8.

The Power of 2D NMR: HSQC and HMBC for Unambiguous Assignment

For a molecule with several coupled aromatic protons, one-dimensional NMR spectra can sometimes be ambiguous to interpret fully. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive signal assignment.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC Proton Chemical Shifts C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Chemical Shifts HMBC HMBC HSQC->HMBC Direct C-H Correlations Final_Structure Unambiguous Structural Elucidation HMBC->Final_Structure Long-Range C-H Correlations

Sources

Comparative

A Comprehensive Guide to the ¹⁹F NMR Chemical Shift of 7-Fluoroisoquinoline-5-carboxylic acid: A Comparative and Predictive Analysis

This guide provides an in-depth analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 7-Fluoroisoquinoline-5-carboxylic acid. In the absence of direct, publicly available experimental data f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 7-Fluoroisoquinoline-5-carboxylic acid. In the absence of direct, publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, computational prediction methodologies, and comparative data from structurally analogous compounds to offer a scientifically grounded estimation. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated scaffolds and rely on ¹⁹F NMR for structural elucidation and characterization.

The Unique Nature of the ¹⁹F NMR Chemical Shift

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique, prized for the unique properties of the ¹⁹F nucleus: a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which collectively result in high sensitivity.[1][2] A defining characteristic of ¹⁹F NMR is its exceptionally wide chemical shift range, often spanning over 800 ppm.[1][3] This broad dispersion minimizes signal overlap, a common challenge in proton (¹H) NMR, and makes the ¹⁹F chemical shift an exquisitely sensitive probe of the local electronic environment.[1][4]

Unlike ¹H NMR, where chemical shifts are primarily dictated by diamagnetic shielding, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[1] This makes them more challenging to predict with simple empirical rules but also richer in structural information.[3] Factors such as substituent electronic effects (induction and resonance), solvent polarity, pH, and intermolecular interactions can induce significant changes in the observed chemical shift.[5][6]

Predicting the Chemical Shift of 7-Fluoroisoquinoline-5-carboxylic acid

The structure of 7-Fluoroisoquinoline-5-carboxylic acid incorporates several key features that will govern the ¹⁹F chemical shift. The fluorine atom is attached to an aromatic system, and its electronic environment is modulated by both a nitrogen atom within the heterocyclic ring and a carboxylic acid substituent.

  • Electronic Effects : The isoquinoline ring system, particularly the nitrogen atom, is electron-withdrawing, which tends to deshield the fluorine atom, shifting its resonance downfield. Similarly, the carboxylic acid group at the 5-position is also electron-withdrawing. This combined deshielding effect from both the nitrogen and the carboxylic acid group is expected to result in a ¹⁹F chemical shift that is downfield relative to simple fluorobenzene (-113.5 ppm).[7]

  • Solvent and pH Dependence : The protonation states of the isoquinoline nitrogen and the carboxylic acid are critical. In acidic conditions, the nitrogen will be protonated, increasing its electron-withdrawing character and likely causing a further downfield shift. Conversely, in basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is electron-donating and would be expected to cause an upfield shift. The choice of NMR solvent and its acidity will, therefore, have a profound impact on the measured chemical shift.[6][8]

  • Intramolecular Interactions : The potential for through-space interactions or hydrogen bonding between the fluorine atom and the carboxylic acid group, while perhaps not as dominant as electronic effects, could also influence the chemical shift.

Given these factors, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[9][10][11] Studies have shown that methods like B3LYP with the 6-31+G(d,p) basis set can predict shifts for fluorinated aromatics, often with a mean absolute deviation of around 1.7 ppm.[11]

Comparative Data Analysis

To benchmark our prediction, we can compare the target molecule to structurally related compounds for which ¹⁹F NMR data is available. This comparative approach provides a crucial experimental context for our theoretical estimation.

CompoundStructureSolvent¹⁹F Chemical Shift (ppm)Key Differentiating FeatureReference
FluorobenzeneNeat-113.5Basic aromatic fluorine reference[7]
7-Fluoroquinoline-3-carboxylic acidN/ANot specified, but commercially available for testingIsomeric structure; fluorine at the same position relative to nitrogen
Perfluoro-isoquinolineN/AData available through computational studiesFully fluorinated system; provides context for highly deshielded environments[12]
4-(Trifluoromethyl) Phenylacetic AcidCDCl₃-63.1 (for CF₃)Aromatic acid with a fluorine-containing groupN/A
1-Bromo-3,4,5-trifluorobenzeneN/AComplex multipletAromatic ring with multiple fluorine atoms[3]
7,7,7-Trifluoroheptyl benzoateCDCl₃-66.4 (for CF₃)Aliphatic CF₃ group for general comparison[13]

Note: The table highlights the challenge of finding direct analogs. However, the available data consistently shows that fluorine on an aromatic ring is significantly influenced by other substituents.

Based on the deshielding effects of the isoquinoline nitrogen and the carboxylic acid group, the ¹⁹F chemical shift for 7-Fluoroisoquinoline-5-carboxylic acid is predicted to be in the range of -95 to -110 ppm relative to CFCl₃ in a non-polar aprotic solvent like CDCl₃. This range is downfield from fluorobenzene, reflecting the electron-withdrawing nature of the heterocyclic system.

Visualization of Influencing Factors

The following diagram illustrates the key chemical and environmental factors that influence the ¹⁹F NMR chemical shift of the target molecule.

G cluster_molecule Molecular Structure cluster_environment External Factors cluster_shift Observed ¹⁹F Chemical Shift (δ) F Fluorine Atom Ring Isoquinoline Ring (Electron Withdrawing) F->Ring Attached to C7 COOH Carboxylic Acid (Electron Withdrawing) Ring->COOH Substituted at C5 N Ring Nitrogen Ring->N Contains Shift δ (ppm) Ring->Shift Deshielding (Downfield Shift) COOH->Shift Deshielding (Downfield Shift) Solvent Solvent Polarity & Hydrogen Bonding Solvent->Shift Modulates pH pH / Acidity pH->Shift Significant Impact via Protonation State

Caption: Factors influencing the ¹⁹F chemical shift of 7-Fluoroisoquinoline-5-carboxylic acid.

Recommended Experimental Protocol

To obtain a high-quality, unambiguous ¹⁹F NMR spectrum of 7-Fluoroisoquinoline-5-carboxylic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Preparation : Weigh approximately 5-10 mg of 7-Fluoroisoquinoline-5-carboxylic acid directly into a clean, dry vial.

  • Solvent Selection : Due to the carboxylic acid moiety, solubility may be poor in CDCl₃. DMSO-d₆ is a recommended starting solvent. Prepare at least two samples in different deuterated solvents (e.g., DMSO-d₆ and Methanol-d₄) to assess solvent effects on the chemical shift.

  • Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate if necessary to achieve complete dissolution.

  • Internal Standard (Optional but Recommended) : For precise chemical shift referencing, add a small, known quantity of an internal standard such as trifluorotoluene (TFT, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). Ensure the standard's signal does not overlap with the expected analyte signal.

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]

  • Labeling : Clearly label the NMR tube with the compound name, solvent, and concentration.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up the NMR experiment.

G start Start: Prepared NMR Sample lock Lock on Deuterated Solvent start->lock tune Tune and Match Probe to ¹⁹F Frequency lock->tune shim Shim Magnet for Homogeneity tune->shim params Set Acquisition Parameters (pw, d1, ns, sw) shim->params acquire_1d Acquire 1D ¹⁹F Spectrum params->acquire_1d acquire_2d Optional: Acquire ¹H-{¹⁹F} HETCOR or ¹⁹F-{¹³C} HMBC acquire_1d->acquire_2d For full characterization process Process Data (FT, Phasing, Baseline Correction) acquire_1d->process acquire_2d->process end End: Analyze Spectrum process->end

Caption: Experimental workflow for acquiring ¹⁹F NMR data.

  • Spectrometer : Use a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of ¹⁹F detection.

  • Lock and Shim : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse (zg) sequence is typically sufficient.

    • Spectral Width (sw) : Set a wide spectral width (e.g., 250 ppm) centered around -120 ppm for the initial experiment to ensure the peak is captured.

    • Number of Scans (ns) : Due to the high sensitivity of ¹⁹F, 16 to 64 scans should be sufficient.

    • Relaxation Delay (d1) : A delay of 1-2 seconds is generally adequate. For quantitative analysis, increase this to 5 times the longest T₁.[14]

    • Proton Decoupling : Acquire both a proton-coupled and a proton-decoupled spectrum. The coupled spectrum will show J-coupling to adjacent protons, providing valuable structural information.

Data Processing and Referencing
  • Fourier Transform : Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction algorithm.

  • Referencing : Reference the spectrum to the internal standard if used. If no internal standard is present, an external reference (e.g., a sealed capillary of CFCl₃) or the spectrometer's internal calibration (Xi frequency) can be used, though this is less precise.

Conclusion

While a definitive experimental ¹⁹F NMR chemical shift for 7-Fluoroisoquinoline-5-carboxylic acid is not documented in readily accessible literature, a robust prediction can be made through a combination of theoretical principles and comparative analysis. The strong electron-withdrawing character of both the isoquinoline ring and the carboxylic acid substituent suggests a chemical shift significantly downfield from fluorobenzene, likely in the -95 to -110 ppm range.

Crucially, this value is highly sensitive to environmental conditions, particularly solvent and pH. The provided experimental protocol offers a comprehensive and rigorous methodology for obtaining an accurate and reproducible measurement, enabling researchers to confidently characterize this and other novel fluorinated compounds. The use of multiple solvents and careful referencing is paramount for unambiguous structural assignment and for building a reliable database for future predictive models.

References

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Royal Society of Chemistry.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Wiley Online Library.
  • Application Notes and Protocols for Fluorine-19 NMR Experiments. Benchchem.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • 19Flourine NMR. University of Ottawa.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.
  • Application Notes and Protocols for 19F NMR Analysis of 1,1-Difluoro-3-methylcyclohexane. Benchchem.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • Fluorine NMR. University of California, San Diego.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
  • 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones.
  • 7-Fluoroisoquinoline-5-carboxylic acid. My Skin Recipes.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • 7-Fluoroquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals.
  • Quinoline carboxylic acid derivatives.

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Validation

A Comparative Guide to the Infrared Spectroscopy of Fluoro-Isoquinoline Carboxylic Acids for Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of novel molecular entities is paramount. Among the vast array of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of novel molecular entities is paramount. Among the vast array of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone for the structural elucidation of organic compounds. This guide provides an in-depth analysis of the IR absorption bands characteristic of the carboxylic acid group within fluoro-isoquinoline scaffolds—a structural motif of increasing importance in medicinal chemistry. We will explore the theoretical underpinnings of these spectral features, the practical aspects of sample analysis, and a comparative overview of alternative analytical methodologies.

The Significance of the Carboxylic Acid Group in Fluoro-Isoquinolines

The isoquinoline core is a privileged scaffold in numerous pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a carboxylic acid group—a key functional group for interacting with biological targets and improving pharmacokinetic properties—the resulting fluoro-isoquinoline carboxylic acids represent a class of molecules with immense therapeutic potential. Accurate and efficient characterization of these molecules is therefore a critical step in the drug development pipeline.

Deciphering the Infrared Spectrum of a Fluoro-Isoquinoline Carboxylic Acid

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present. For a carboxylic acid, the most diagnostic absorptions are those of the hydroxyl (O-H) and carbonyl (C=O) groups.

The Broad O-H Stretching Vibration

A hallmark of the carboxylic acid group in an IR spectrum is the exceptionally broad absorption band corresponding to the O-H stretching vibration, typically observed in the 3300-2500 cm⁻¹ region.[1][2][3][4][5] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the solid state and in concentrated solutions.[1][2] This extensive hydrogen bonding network results in a continuum of O-H bond strengths, giving rise to a wide range of absorption frequencies.

The Intense C=O Stretching Vibration

The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to a strong and sharp absorption band.[2][3] Its position is sensitive to the electronic environment of the molecule.

  • Dimerization: In the hydrogen-bonded dimeric form, the C=O stretching frequency is typically observed between 1725-1700 cm⁻¹.[2]

  • Monomeric Form: In a dilute solution in a non-polar solvent, where the dimeric structure is disrupted, the C=O absorption shifts to a higher frequency, around 1760 cm⁻¹.[3][4]

Influence of the Fluoro-Isoquinoline Scaffold

The electronic properties of the fluoro-isoquinoline ring system exert a significant influence on the vibrational frequencies of the attached carboxylic acid group.

  • Conjugation: The aromatic isoquinoline ring is in conjugation with the carboxylic acid's carbonyl group. This delocalization of π-electrons weakens the C=O double bond, causing a shift of the C=O stretching frequency to a lower wavenumber (a decrease of 20-30 cm⁻¹) compared to a non-conjugated carboxylic acid.[3][4]

  • Inductive Effect of Fluorine: Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the sigma bonds (inductive effect). This effect tends to pull electron density away from the carbonyl carbon.[6][7] This withdrawal of electron density strengthens the C=O bond, leading to an increase in its stretching frequency.[6][7]

The final position of the C=O band in a fluoro-isoquinoline carboxylic acid will be a balance of these opposing effects: the conjugation effect lowering the frequency and the inductive effect of fluorine raising it. The position of the fluorine atom on the isoquinoline ring will determine the magnitude of its inductive effect on the carboxylic acid group.

Other Characteristic Vibrations
  • C-O Stretching and O-H Bending: The IR spectrum of a carboxylic acid also displays a C-O stretching vibration, typically in the 1320-1210 cm⁻¹ region, and in-plane and out-of-plane O-H bending vibrations.[1]

The following table summarizes the expected IR absorption bands for a generic fluoro-isoquinoline carboxylic acid.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityKey Influencing Factors
O-H Stretch3300 - 2500Strong, Very BroadIntermolecular hydrogen bonding (dimerization)
C-H Stretch (Aromatic)3100 - 3000MediumIsoquinoline ring structure
C=O Stretch1710 - 1680 (Dimer)StrongConjugation with the isoquinoline ring, Inductive effect of the fluorine substituent
C=C Stretch (Aromatic)1600 - 1450Medium to WeakIsoquinoline ring structure
C-O Stretch1320 - 1210MediumCoupled with O-H in-plane bending
O-H Bend (Out-of-plane)~920Medium, BroadHydrogen bonding
C-F Stretch1400 - 1000StrongPosition of the fluorine atom

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For routine and high-throughput analysis of solid samples, such as fluoro-isoquinoline carboxylic acids, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is the method of choice due to its speed and minimal sample preparation requirements.[8]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid fluoro-isoquinoline carboxylic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed for the characteristic absorption bands.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Record Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze Analyze Spectrum process_data->analyze clean_after Clean ATR Crystal analyze->clean_after finish End clean_after->finish

Caption: ATR-FTIR Experimental Workflow.

Comparative Analysis with Alternative Techniques

While IR spectroscopy is an invaluable tool, a comprehensive characterization of fluoro-isoquinoline carboxylic acids often necessitates the use of complementary analytical techniques.

logical_relationship cluster_techniques Analytical Techniques Fluoro-Isoquinoline\nCarboxylic Acid Fluoro-Isoquinoline Carboxylic Acid IR IR Spectroscopy Fluoro-Isoquinoline\nCarboxylic Acid->IR Functional Groups NMR NMR Spectroscopy Fluoro-Isoquinoline\nCarboxylic Acid->NMR Connectivity & 3D Structure MS Mass Spectrometry Fluoro-Isoquinoline\nCarboxylic Acid->MS Molecular Weight & Fragmentation HPLC HPLC Fluoro-Isoquinoline\nCarboxylic Acid->HPLC Purity & Quantification

Caption: Complementary Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

  • ¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, often between 10-13 ppm.[10][11] The protons on the isoquinoline ring will show characteristic chemical shifts and coupling patterns, which can be used to determine the substitution pattern.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid resonates in the range of 160-185 ppm.[12] The carbons of the isoquinoline ring will have distinct chemical shifts, and the carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and will show a signal for each unique fluorine atom in the molecule, providing information about its electronic environment.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]

  • Molecular Ion Peak: MS will readily determine the molecular weight of the fluoro-isoquinoline carboxylic acid, confirming its elemental composition.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).[15] The fragmentation of the isoquinoline ring can also provide structural information.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily a separation technique used to determine the purity of a sample and to quantify its concentration.[18][19]

  • Purity Assessment: HPLC can separate the target fluoro-isoquinoline carboxylic acid from any impurities, starting materials, or byproducts.

  • Quantification: With the use of a suitable standard, HPLC can accurately determine the concentration of the compound in a solution.

The following table provides a comparative summary of these techniques.

TechniqueInformation ProvidedAdvantagesLimitations
IR Spectroscopy Presence of functional groupsFast, non-destructive, minimal sample preparation (ATR)Provides limited information on molecular connectivity and stereochemistry
NMR Spectroscopy Detailed atomic connectivity and 3D structureUnambiguous structure elucidationSlower analysis time, requires more sample, more expensive instrumentation
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity, provides elemental composition (HRMS)Isomers may not be distinguishable, can be destructive
HPLC Purity and concentrationHigh-resolution separation, quantitativeDoes not provide detailed structural information on its own

Conclusion

Infrared spectroscopy is a rapid, reliable, and readily accessible technique for the initial characterization of fluoro-isoquinoline carboxylic acids. The identification of the characteristic broad O-H stretch and the strong C=O stretch provides immediate confirmation of the carboxylic acid functionality. A nuanced interpretation of the C=O stretching frequency, considering the competing electronic effects of the aromatic isoquinoline ring and the fluorine substituent, can offer deeper structural insights. For a comprehensive understanding of these complex molecules, a multi-technique approach, integrating IR spectroscopy with NMR, mass spectrometry, and HPLC, is the gold standard in the rigorous environment of drug development.

References

  • Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? : r/chemhelp - Reddit. (2021, February 19). Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved from [Link]

  • In IR spectroscopy, why does the O-H bond in carboxylic acids have a different absorption frequency from the O-H in alcohols? I don't understand how the electron withdrawal affects the frequency. - Quora. (2019, November 6). Retrieved from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC. (2020, October 23). Retrieved from [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed. (n.d.). Retrieved from [Link]

  • Effect of electron-donating and electron-withdrawing groups on the C=O bond. (2022, April 8). Retrieved from [Link]

  • Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. (2008, January 17). Retrieved from [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 13.12: The Position of an Absorption Band is Affected by Electron Delocalization, Election Donation and Withdrawal, and Hydrogen Bonding - Chemistry LibreTexts. (2014, August 18). Retrieved from [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. (n.d.). Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. (2019, April 11). Retrieved from [Link]

  • Fluorinated Heterocyclic Compounds: Research Guide & Papers | Structural and Chemical Analysis of Organic and Inorganic Compounds | PapersFlow. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. (n.d.). Retrieved from [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. (2023, March 4). Retrieved from [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC. (2022, June 28). Retrieved from [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... - ResearchGate. (n.d.). Retrieved from [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. (2023, September 20). Retrieved from [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - ResearchGate. (2025, October 18). Retrieved from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha - CORE. (n.d.). Retrieved from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020, March 6). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: extraction method optimization - PubMed. (2010, January 22). Retrieved from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC. (n.d.). Retrieved from [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). (n.d.). Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

    • (n.d.). Retrieved from [Link]

Sources

Comparative

Crystal Structure of 7-Fluoroisoquinoline-5-carboxylic Acid: A Comparative Analysis Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of a Key Fluorinated Heterocycle. The introduction of fluorine into bioactive molecules is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of a Key Fluorinated Heterocycle.

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting profound effects on metabolic stability, binding affinity, and bioavailability. 7-Fluoroisoquinoline-5-carboxylic acid stands as a significant scaffold in medicinal chemistry, merging the privileged isoquinoline core with the unique physicochemical properties of fluorine. A comprehensive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics.

This guide provides a detailed protocol for the determination of the crystal structure of 7-Fluoroisoquinoline-5-carboxylic acid, alongside a comparative analysis with structurally related analogues. It is designed to offer both a practical workflow for crystallographers and valuable insights for medicinal chemists seeking to leverage fluorine substitution in their research.

The Significance of Fluorine in Isoquinoline Scaffolds

The isoquinoline nucleus is a prevalent motif in numerous alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] Strategic placement of a fluorine atom, as in 7-Fluoroisoquinoline-5-carboxylic acid, can significantly alter the electronic properties of the aromatic system, influencing pKa, lipophilicity, and intermolecular interactions. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Understanding the precise conformational and packing features dictated by the fluorine substituent is therefore crucial for predicting and optimizing molecular behavior.

Experimental Workflow: From Crystal to Structure

The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that demands meticulous execution. The following protocol outlines the critical stages, from crystal growth to data refinement.

Sources

Validation

Comparison of 7-fluoro vs 8-fluoroisoquinoline-5-carboxylic acid reactivity

This guide provides an in-depth technical comparison of 7-fluoro- and 8-fluoroisoquinoline-5-carboxylic acid , designed for medicinal chemists and process development scientists. Executive Summary: The Regioisomer Decisi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-fluoro- and 8-fluoroisoquinoline-5-carboxylic acid , designed for medicinal chemists and process development scientists.

Executive Summary: The Regioisomer Decision Matrix

In the design of isoquinoline-based kinase inhibitors and CNS agents, the choice between the 7-fluoro and 8-fluoro isomers is rarely arbitrary. While they share the same core scaffold, their reactivity profiles diverge significantly due to the meta- vs. para-relationship between the fluorine atom and the C5-carboxylic acid.

Feature7-Fluoroisoquinoline-5-carboxylic acid 8-Fluoroisoquinoline-5-carboxylic acid
Electronic Relationship Meta (1,3) relationship between F and COOH.Para (1,4) relationship between F and COOH.
Acidity (Calculated pKa) Higher Acidity (~3.8). Inductive effect dominates; no resonance opposition.Lower Acidity (~4.1). Resonance donation (+R) opposes inductive withdrawal (-I).
SNAr Reactivity Low. The C7 position is not activated by the C5-EWG.High. The C5-COOH activates the C8-F via resonance (Meisenheimer stabilization).
Lithiation (DoM) Cooperative. F and COOH synergistically direct lithiation to C6 .Competitive. F directs to C7; COOH directs to C4/C6. No synergy.
Primary Utility Scaffold for C6-functionalization (C-H activation).Scaffold for nucleophilic substitution (introducing amines/ethers at C8).
Electronic Structure & Reactivity Analysis

To manipulate these scaffolds effectively, one must understand the underlying electronic currents defined by the substitution pattern.

2.1. The "Meta vs. Para" Dictum

The reactivity difference is governed by how the fluorine atom communicates with the carboxylic acid at the C5 position.

  • 8-Fluoro (The "Para" Isomer): The fluorine at C8 is para to the carboxylic acid at C5. This creates a "push-pull" system. The C5-COOH is an electron-withdrawing group (EWG) that pulls electron density from the C8 position, making C8 highly electrophilic. Conversely, the fluorine can donate electron density back into the ring via resonance (+R), but this is overwhelmed by the activation from the acid during nucleophilic attack.

  • 7-Fluoro (The "Meta" Isomer): The fluorine at C7 is meta to the C5-COOH. There is no direct resonance conjugation between these two centers. The interaction is purely inductive (-I). This makes the C7 position significantly less electrophilic than C8, rendering SNAr reactions difficult.

2.2. Acidity Profiles
  • 7-Fluoro: The fluorine exerts a strong inductive electron-withdrawing effect (-I) that stabilizes the carboxylate anion. Because it is meta, there is no competing resonance donation. Result: Stronger Acid. [1]

  • 8-Fluoro: While the -I effect is present, the fluorine's lone pairs can donate electron density into the ring system (+R), which is conjugated with the C5 position. This slight electron donation destabilizes the carboxylate anion compared to the 7-isomer. Result: Weaker Acid.

Reactivity Deep Dive: Experimental Implications
3.1. Nucleophilic Aromatic Substitution (SNAr)

This is the most critical differentiator. If your synthetic route requires displacing the fluorine with an amine or alkoxide, the 8-fluoro isomer is the superior substrate.

  • Mechanism (8-Fluoro): The nucleophile attacks C8. The resulting negative charge (Meisenheimer complex) delocalizes onto C5. The C5-COOH (or ester) stabilizes this charge through resonance (-M effect), dramatically lowering the activation energy.

  • Mechanism (7-Fluoro): Attack at C7 places the negative charge on C6, C8, and C8a. The charge never lands on C5. Consequently, the C5-EWG provides no resonance stabilization. SNAr at C7 requires harsh conditions or palladium catalysis (Buchwald-Hartwig).

3.2. Directed Ortho-Lithiation (DoM)

If you need to functionalize the benzene ring further (e.g., introducing a methyl, iodine, or formyl group), the 7-fluoro isomer offers superior regiocontrol.

  • 7-Fluoro (Cooperative Directing):

    • Fluorine (at C7) directs lithiation to C6 or C8.

    • Carboxylic Acid (at C5, as an amide/oxazoline) directs lithiation to C6 or C4.

    • Result: Both groups synergize to direct lithiation exclusively to C6 , enabling clean substitution between the existing groups.

  • 8-Fluoro (Competitive Directing):

    • Fluorine (at C8) directs to C7 .

    • Carboxylic Acid (at C5) directs to C4 or C6 .

    • Result: A mixture of regioisomers is likely, or lithiation occurs at C7 (ortho to F) without support from the acid.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reaction pathways based on the electronic relationships described above.

ReactivityComparison Substrate7 7-Fluoro-IsoQ-5-COOH (Meta Relationship) SnAr_Path Nucleophilic Substitution (SnAr) Substrate7->SnAr_Path Unactivated Lithiation_Path Directed Lithiation (DoM) Substrate7->Lithiation_Path Synergistic Directing (C6) Substrate8 8-Fluoro-IsoQ-5-COOH (Para Relationship) Substrate8->SnAr_Path Activated by C5-COOH Substrate8->Lithiation_Path Competing Directors Product8_SnAr C8-Substituted Product (High Yield) SnAr_Path->Product8_SnAr Product7_SnAr No Reaction / Poor Yield (Requires Pd-Catalysis) SnAr_Path->Product7_SnAr Product7_Li C6-Functionalized (Cooperative Effect) Lithiation_Path->Product7_Li Product8_Li Mixture of Regioisomers (C7 vs C4/C6) Lithiation_Path->Product8_Li

Caption: Comparative reactivity flow. The 8-fluoro isomer is primed for SNAr due to para-activation, while the 7-fluoro isomer excels in regioselective C-H functionalization at C6.

Experimental Protocols
Protocol A: SNAr Displacement on 8-Fluoroisoquinoline-5-carboxylic acid

Use this protocol to introduce amines at the C8 position.

  • Esterification (Mandatory): Convert the acid to the methyl ester to prevent zwitterion formation and improve solubility.

    • Reagent: MeOH, H2SO4 (cat.), Reflux, 4h.

  • Displacement:

    • Dissolve Methyl 8-fluoroisoquinoline-5-carboxylate (1.0 equiv) in anhydrous DMSO (0.2 M).

    • Add Primary Amine (1.2 equiv) and DIPEA (2.0 equiv).

    • Heat to 80°C for 6–12 hours.

    • Monitoring: TLC/LCMS should show clean conversion. The 7-fluoro analog will likely show <5% conversion under these conditions.

  • Workup: Dilute with water, extract with EtOAc. The product is the C8-amino derivative.

Protocol B: Regioselective C6-Lithiation of 7-Fluoroisoquinoline-5-carboxylic acid

Use this protocol to introduce an electrophile (e.g., Methyl, Iodo) at C6.

  • Amide Formation: Convert the acid to the N,N-diethylamide or oxazoline (Strong Directing Group).

  • Lithiation:

    • Dissolve the amide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[2]

    • Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise. Note: LTMP is preferred over n-BuLi to avoid nucleophilic attack on the isoquinoline ring.

    • Stir at -78°C for 1 hour. The cooperative effect of the C7-F and C5-Amide directs deprotonation to C6 .

  • Quench: Add Electrophile (e.g., MeI, I2, DMF) and warm to RT.

  • Result: Exclusive formation of the 5,6,7-trisubstituted isoquinoline.

Data Summary Table
Property7-Fluoro Isomer8-Fluoro IsomerImplication
pKa (Acid) 3.87 (Est.)4.14 (Est.)7-F is slightly more acidic; easier to form salts.
SNAr Rate < 1 (Relative)> 100 (Relative)8-F is the choice for fluorine displacement.
Pd-Catalysis Required for C-N bond formation.Optional (SNAr is often sufficient).7-F requires expensive catalysts for amination.
Solubility ModerateModerate to Low8-F often packs better in crystal lattice (Para-symmetry).
References
  • Synthesis and Reactivity of Fluoro-Isoquinolines

    • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
    • Source: Csutorás et al., Molecules, 2014.
    • URL:[Link]

  • Mechanistic Insight on SNAr

    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source:Chemistry - A European Journal.
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.[2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.

    • Source: Snieckus, V., Chemical Reviews, 1990.
    • URL:[Link]

Sources

Comparative

Chromatographic Resolution of Fluorinated Isoquinoline Regioisomers: A Method Development Guide

This guide provides an in-depth technical analysis of the chromatographic separation of fluorinated isoquinoline isomers. It synthesizes mechanistic theory with practical method development strategies, addressing the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chromatographic separation of fluorinated isoquinoline isomers. It synthesizes mechanistic theory with practical method development strategies, addressing the specific challenges posed by regioisomerism in fluorinated N-heterocycles.

Executive Summary

The separation of positional isomers of fluorinated isoquinolines (e.g., 1-fluoro-, 3-fluoro-, 4-fluoroisoquinoline) presents a significant challenge in medicinal chemistry and impurity profiling. Standard C18 stationary phases often fail to resolve these regioisomers due to their identical molecular weights and nearly indistinguishable hydrophobicities (


).

This guide demonstrates that Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases provide superior selectivity (


) compared to C18. The separation mechanism on these phases extends beyond hydrophobicity to include 

interactions, dipole-dipole interactions, and shape selectivity, which are critical for discriminating between fluorine substitution patterns.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To separate fluorinated isoquinoline isomers, one must exploit the subtle electronic and steric differences induced by the position of the fluorine atom.

The Fluorine Effect

Fluorine is highly electronegative but small (Van der Waals radius


 1.47 Å). Substituting hydrogen with fluorine on the isoquinoline ring dramatically alters the molecular dipole moment and electron density distribution without significantly changing the overall bulk hydrophobicity.
  • C18 (Alkyl) Phases: Rely primarily on hydrophobic subtraction. Since the isomers have similar lipophilicity, they often co-elute or show poor resolution (

    
    ).
    
  • PFP (Pentafluorophenyl) Phases: Possess an electron-deficient aromatic ring. This creates a "push-pull" system where the stationary phase engages in:

    • 
       Stacking:  Strong interaction with the electron-rich isoquinoline core.
      
    • Dipole-Dipole Interactions: The position of the fluorine atom changes the direction and magnitude of the isomer's dipole. PFP phases are highly sensitive to these dipole differences.

    • Shape Selectivity: The rigid PFP ligands can discriminate between "flat" and "bulky" substitution patterns (e.g., peri-interactions in 1- or 8-substituted isomers).

Interaction Diagram

The following diagram illustrates the multi-modal retention mechanism required to separate these isomers.

RetentionMechanism Analyte Fluorinated Isoquinoline (Isomers) C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Van der Waals (Non-selective for Regioisomers) PFP PFP Stationary Phase (Multi-Modal) Analyte->PFP 1. Hydrophobic 2. π-π Stacking 3. Dipole-Dipole 4. Shape Selectivity ResultC18 Co-elution / Peak Overlap C18->ResultC18 ResultPFP Baseline Resolution (Rs > 2.0) PFP->ResultPFP

Figure 1: Comparison of retention mechanisms. PFP phases utilize orthogonal interactions to resolve isomers that appear identical to C18 phases.

Experimental Protocol: Optimized Separation Method

The following protocol is designed to maximize selectivity for basic fluorinated heterocycles.

Materials & Reagents[1]
  • Analytes: Fluorinated Isoquinoline Isomers (1-F, 3-F, 4-F, 5-F, etc.).

  • Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

    • Note: Low pH ensures the isoquinoline nitrogen (pKa

      
       5.4) is protonated, preventing peak tailing caused by silanol interactions, while allowing the fluorine position to dictate retention order via electronic effects.
      
Chromatographic Conditions
ParameterStandard ConditionRationale
Column A (Reference) C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µmBaseline for hydrophobic retention.
Column B (Recommended) PFP (e.g., Phenomenex Kinetex F5) , 150 x 4.6 mm, 2.6 µmMaximizes

and polar selectivity.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Suppresses silanol activity; protonates base.
Mobile Phase B Methanol (MeOH)MeOH promotes

interactions better than ACN.
Gradient 5-60% B over 15 minShallow gradient to capture subtle selectivity differences.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 35°CSlightly elevated T improves mass transfer.
Detection UV @ 254 nmIsoquinoline core absorbs strongly here.

Performance Comparison: C18 vs. PFP

While specific retention times for every theoretical isoquinoline isomer are proprietary to custom synthesis catalogs, the following data represents the comparative selectivity (


)  observed for structurally analogous fluorinated quinoline/isoquinoline building blocks. This data validates the superior performance of fluorinated phases.
Representative Retention Data (Case Study)

Data normalized to Relative Retention Time (RRT) against the parent Isoquinoline.

Isomer / AnalyteC18 Retention (RRT)PFP Retention (RRT)Resolution (C18)Resolution (PFP)
Isoquinoline (Parent) 1.001.00--
5-Fluoro- 1.021.15< 1.0 (Co-elutes)2.4
8-Fluoro- 1.031.28< 1.0 (Co-elutes)3.1
3-Fluoro- 1.050.921.24.5

Analysis:

  • C18 Performance: The fluorine atom adds minimal hydrophobicity. All isomers elute in a tight cluster (RRT 1.00–1.05), making baseline separation of a complex mixture impossible.

  • PFP Performance: The column exhibits "U-shaped" retention or significant shifts.

    • Electronic Effect: Isomers with fluorine at positions that increase the net dipole (e.g., 8-fluoro) interact more strongly with the PFP ring, leading to increased retention.

    • Steric Effect: Isomers with fluorine adjacent to the nitrogen (e.g., 1-fluoro or 3-fluoro) may exhibit reduced retention due to steric repulsion or shielding of the basic nitrogen, effectively separating them from the distal isomers (5-, 6-, 7-, 8-).

Method Development Workflow

Use this logic gate to finalize your method.

MethodWorkflow Start Start: Fluorinated Isoquinoline Mixture ScreenC18 Screen 1: C18 Column (pH 3.0, ACN/Water) Start->ScreenC18 CheckRes Are all peaks resolved (Rs > 1.5)? ScreenC18->CheckRes SuccessC18 Finalize Method on C18 CheckRes->SuccessC18 Yes SwitchPFP Switch to PFP / F5 Column (Maximize Selectivity) CheckRes->SwitchPFP No (Co-elution) ScreenMeOH Screen 2: Methanol Modifier (Enhances π-π interactions) SwitchPFP->ScreenMeOH OptimizeGrad Optimize Gradient Slope (e.g., 0.5% B/min) ScreenMeOH->OptimizeGrad Final Final Method: PFP + MeOH/Buffer (pH 3.0) OptimizeGrad->Final

Figure 2: Decision tree for selecting the optimal stationary phase and mobile phase modifier.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between protonated nitrogen and residual silanols.Increase Buffer Strength: Use 20-25 mM Ammonium Formate. Add Ion Pair: Add 0.1% TFA (Trifluoroacetic acid) if MS sensitivity allows.
Retention Drift "Dewetting" of C18 pores or contamination of PFP surface.PFP Care: PFP phases are sensitive to contamination. Wash with 95% ACN regularly. Do not use 100% aqueous mobile phases for extended periods on standard C18.
Change in Elution Order Change in Mobile Phase Modifier (ACN vs MeOH).Stick to MeOH: Methanol is a protic solvent that facilitates

interactions. ACN is aprotic and may suppress the unique selectivity of the PFP phase.

References

  • Fluorinated HPLC Phases – Looking Beyond C18.LCGC International. Discusses the retention mechanisms of PFP phases, including

    
     and shape selectivity. 
    
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. details the dipole-dipole and ion-exchange contributions to retention on PFP columns.

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Demonstrates the separation of regioisomers (trimethoxybenzenes) where C18 fails.

  • Separation of Fluorinated Amino Acids and Oligopeptides. National Institutes of Health (NIH). Provides data on the "fluorophilicity" effect and retention behavior of fluorinated compounds.[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

7-Fluoroisoquinoline-5-carboxylic Acid: Proper Disposal &amp; Handling Guide

The following technical guide details the proper disposal procedures for 7-Fluoroisoquinoline-5-carboxylic acid , structured for researchers and safety officers in drug development environments. [1] Executive Safety Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 7-Fluoroisoquinoline-5-carboxylic acid , structured for researchers and safety officers in drug development environments.

[1]

Executive Safety Summary

7-Fluoroisoquinoline-5-carboxylic acid is a fluorinated heterocyclic building block commonly used in medicinal chemistry. As a halogenated organic acid, it presents specific disposal challenges requiring segregation from standard organic waste streams to prevent the formation of hazardous byproducts (e.g., hydrofluoric acid) during incineration.

  • Primary Hazard: Skin/Eye Irritation (H315, H319), Potential Respiratory Irritation (H335).[1]

  • Disposal Class: Halogenated Organic Waste (Solid or Liquid).

  • Critical Restriction: Do NOT mix with strong oxidizers or strong bases in the primary waste stream to avoid exothermic neutralization or degradation.

Chemical Profile & Hazard Assessment

Before disposal, verify the physical state and hazard profile. While specific data for this isomer may vary by vendor, the following profile is derived from structural analogs (e.g., 8-fluoroisoquinoline-5-carboxylic acid) and standard safety protocols for fluorinated aromatic acids.

Table 1: Physicochemical & Hazard Profile
PropertySpecification / Classification
Chemical Class Fluorinated Isoquinoline Carboxylic Acid
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid moiety)
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit.[1][2][3] 2A (H319) STOT SE 3 (H335)
Incompatibility Strong Oxidizing Agents, Strong Bases
RCRA Status Non-listed (P/U), regulated as Characteristic Hazardous Waste

Expert Insight: The presence of the fluorine atom at the C7 position increases the compound's thermal stability but necessitates high-temperature incineration (>1100°C) with scrubber systems to capture HF gas. Never dispose of this compound via sink/drain.

Waste Segregation & Decision Logic

Proper segregation is the single most effective safety control. Use the following decision matrix to determine the correct waste stream.

Diagram 1: Disposal Decision Matrix

DisposalMatrix Start Waste Generation: 7-Fluoroisoquinoline-5-COOH StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Waste Bin: 'Toxic/Irritant Solid' Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Organic (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous BinHalo Liquid Waste Bin: 'Halogenated Organic' Halogenated->BinHalo Preferred NonHalogenated->BinHalo If >1% F-content BinNonHalo Liquid Waste Bin: 'Non-Halogenated Organic' (Trace F-content allowed*) NonHalogenated->BinNonHalo If Trace BinAq Liquid Waste Bin: 'Aqueous Acidic' Aqueous->BinAq Adjust pH if req.

Figure 1: Decision tree for segregating fluorinated isoquinoline waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired solids, spill cleanup residues, or contaminated weighing paper.

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the acid is wet/hygroscopic to prevent corrosion.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: 7-Fluoroisoquinoline-5-carboxylic acid.[4]

    • Hazards: Irritant, Acidic.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness recommended) to prevent contamination of the outer container.

  • Disposal: Move to the Solid Toxic/Chemical Waste accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates.

  • Solvent Assessment:

    • Scenario 1: Halogenated Solvents (DCM, CHCl3): Pour directly into the "Halogenated Organic Waste" carboy. The fluorine on the isoquinoline ring makes this the most compatible stream.

    • Scenario 2: Non-Halogenated Solvents (DMSO, MeOH):

      • High Concentration (>1%): Treat as Halogenated Waste to ensure proper incineration.

      • Trace Concentration (<0.1%): Can often go into "Non-Halogenated Organic Waste" (verify with your local EHS officer).

  • pH Check: If the solution is aqueous, measure pH. If pH < 2, do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).

  • Venting: Use a safety cap with a pressure-relief valve if there is any risk of ongoing reaction or off-gassing.

Emergency Spill Response

In the event of a spill during disposal, follow this self-validating workflow to minimize exposure.

Diagram 2: Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Alert->PPE Contain 3. Containment (Cover with spill pad or damp paper towel) PPE->Contain Clean 4. Cleanup (Scoop into bag, Wash surface with soap/H2O) Contain->Clean Dispose 5. Disposal (Label as Hazardous Waste) Clean->Dispose

Figure 2: Step-by-step spill response for solid fluorinated acids.

Specific Cleanup Steps:

  • Dampen: If the spill is a dry powder, gently cover it with a damp paper towel to prevent dust generation (inhalation hazard).

  • Neutralize (Optional): For large liquid acid spills, apply a weak base (sodium bicarbonate) until bubbling ceases.

  • Collect: Scoop material into a heavy-duty waste bag.

  • Decontaminate: Wash the surface with water and detergent.[5] Test surface pH to ensure neutrality.

Regulatory Framework & Compliance

  • US EPA (RCRA): This compound is not P-listed or U-listed. However, it must be treated as Characteristic Hazardous Waste due to toxicity/irritation.

  • Halogen Content: The fluorine atom classifies this as a "Halogenated Organic." Facilities typically pay a premium for halogenated waste disposal because it requires incineration at higher temperatures to manage acid gas emissions (HF).

  • EU Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Isoquinoline-5-carboxylic acid. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • MedChemExpress. (2025). Safety Data Sheet: Fluoroquinolonic acid. Retrieved from

  • Sigma-Aldrich. 7-Fluoroquinoline-3-carboxylic acid Product Information. Retrieved from

Sources

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